(6-Bromo-5-fluoroisoquinolin-1-yl)methanamine
Description
Properties
Molecular Formula |
C10H8BrFN2 |
|---|---|
Molecular Weight |
255.09 g/mol |
IUPAC Name |
(6-bromo-5-fluoroisoquinolin-1-yl)methanamine |
InChI |
InChI=1S/C10H8BrFN2/c11-8-2-1-6-7(10(8)12)3-4-14-9(6)5-13/h1-4H,5,13H2 |
InChI Key |
ROFHYEHNNFFDOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=NC=C2)CN)F)Br |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 6-Bromo-5-fluoro-1-(aminomethyl)isoquinoline: A Comprehensive Technical Guide
Executive Summary & Strategic Rationale
The 6-bromo-5-fluoro-1-(aminomethyl)isoquinoline scaffold is a highly privileged building block in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors, PARP inhibitors, and BCL6 modulators[1]. Constructing this specific substitution pattern de novo via classical Pomeranz-Fritsch or Bischler-Napieralski cyclizations is notoriously inefficient. The electron-withdrawing nature and steric bulk of the 6-bromo and 5-fluoro substituents severely deactivate the aromatic ring toward electrophilic cyclization.
To bypass these thermodynamic barriers, the most logically sound and high-yielding approach is the late-stage C1-functionalization of the commercially available 6-bromo-5-fluoroisoquinoline[2]. This guide details a robust, three-step synthetic pipeline: N-oxidation, metal-free Reissert-Henze cyanation, and chemoselective nitrile reduction.
Mechanistic Causality & Reaction Design
The synthetic sequence relies on three causal transformations, each chosen to maximize regioselectivity while preserving the sensitive halogen substituents.
Phase 1: Umpolung Activation via N-Oxidation
Isoquinolines are inherently electron-deficient, but their C1 position is not sufficiently electrophilic for direct, uncatalyzed nucleophilic attack by mild reagents. By oxidizing the isoquinoline nitrogen to an N-oxide using m-chloroperoxybenzoic acid (mCPBA), the electronic nature of the ring is altered. The N-oxide acts as an internal activating group, priming the C1 position for subsequent functionalization[3].
Phase 2: Metal-Free Reissert-Henze Cyanation
To install the single-carbon homologation required for the aminomethyl group, we employ a modified Reissert-Henze reaction using trimethylsilyl cyanide (TMSCN) and a mild base (N,N-Diisopropylethylamine, DIEA)[4]. The Causality: The oxophilicity of silicon drives the reaction. The N-oxide oxygen attacks the TMS group, generating a highly electrophilic N -silyloxyisoquinolinium intermediate. The liberated cyanide ion then regioselectively attacks the activated C1 position. Subsequent elimination of silanol (TMSOH) restores aromaticity, yielding the 1-carbonitrile[3]. This transition-metal-free approach avoids the use of toxic heavy metals and prevents unwanted oxidative addition into the aryl bromide bond.
Logical mechanism of the metal-free Reissert-Henze cyanation at the C1 position.
Phase 3: Chemoselective Nitrile Reduction
The final step requires the reduction of the 1-carbonitrile to a primary methanamine[5]. The Causality: Standard catalytic hydrogenation (e.g., Pd/C with H2 ) is strictly contraindicated here, as it will result in rapid hydrodebromination of the 6-bromo substituent. To preserve the aryl halide integrity, a chemoselective hydride source—Borane-tetrahydrofuran complex ( BH3⋅THF )—is employed. Borane selectively reduces the electrophilic nitrile carbon without engaging the electron-rich aryl halide bonds.
Synthetic workflow from 6-bromo-5-fluoroisoquinoline to the target aminomethyl derivative.
Quantitative Reaction Parameters
The following table summarizes the optimized stoichiometric and thermodynamic parameters for the three-step sequence.
| Reaction Step | Reagents / Catalysts | Equivalents | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 1. N-Oxidation | mCPBA (77%) | 1.5 eq | DCM | 0 → 25 | 12 | 85 - 90% |
| 2. Cyanation | TMSCN, DIEA | 3.0 eq, 2.0 eq | DCM | 25 | 2 - 4 | 75 - 82% |
| 3. Reduction | BH3⋅THF (1.0 M) | 4.0 eq | THF | 70 (Reflux) | 16 | 65 - 70% |
Self-Validating Experimental Protocols
Step 1: Synthesis of 6-Bromo-5-fluoroisoquinoline N-oxide
-
Preparation: Dissolve 6-bromo-5-fluoroisoquinoline (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Cool the solution to 0 °C using an ice bath.
-
Addition: Slowly add m-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.5 equiv) in small portions to manage the exothermic oxidation.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 and saturated aqueous Na2S2O3 to neutralize the acid and destroy unreacted peroxides. Extract with DCM (3x). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Self-Validation (IPC): Analyze via LC-MS. The product will show an [M+H]+ mass shift of +16 Da (m/z 241.9/243.9 for the Br isotopes). In 1H NMR, the C1 proton will shift significantly upfield compared to the starting material due to the shielding effect of the N-oxide.
Step 2: Synthesis of 6-Bromo-5-fluoroisoquinoline-1-carbonitrile
-
Preparation: Dissolve the crude N-oxide (1.0 equiv) in anhydrous DCM (0.2 M) under an inert argon atmosphere[4].
-
Activation: Add N,N-Diisopropylethylamine (DIEA, 2.0 equiv) followed by the dropwise addition of trimethylsilyl cyanide (TMSCN, 3.0 equiv). Caution: TMSCN is highly toxic; perform strictly in a fume hood.
-
Propagation: Stir the mixture at room temperature for 2 to 4 hours.
-
Workup: Quench carefully with saturated aqueous NaHCO3 . Extract the aqueous layer with DCM (3x). Wash the combined organics with brine, dry over Na2SO4 , and concentrate. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate).
-
Self-Validation (IPC): The reaction is complete when the C1 proton singlet (typically around δ 9.0 ppm in the N-oxide) completely disappears in the 1H NMR spectrum. The IR spectrum will reveal a sharp, distinct nitrile C≡N stretching band near 2230 cm−1 .
Step 3: Synthesis of 6-Bromo-5-fluoro-1-(aminomethyl)isoquinoline
-
Preparation: Dissolve the 1-carbonitrile intermediate (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.1 M) under argon.
-
Reduction: Slowly add a 1.0 M solution of BH3⋅THF complex (4.0 equiv) dropwise at room temperature.
-
Propagation: Attach a reflux condenser and heat the mixture to 70 °C for 16 hours.
-
Quenching & Hydrolysis: Cool to 0 °C and carefully quench by the dropwise addition of methanol until effervescence ceases. To break the stable boron-amine complex, add 2 M aqueous HCl and heat to 60 °C for 2 hours.
-
Free-Basing & Isolation: Cool the mixture, basify to pH > 10 using 2 M NaOH, and extract with Ethyl Acetate (3x). Wash with brine, dry over Na2SO4 , and concentrate to yield the crude primary amine.
-
Self-Validation (IPC): The disappearance of the C≡N stretch in IR confirms nitrile consumption. LC-MS will show the [M+H]+ peak at m/z 255.0/257.0. 1H NMR will reveal a new aliphatic methylene singlet integrating to 2H (around δ 4.2 ppm) and a broad singlet for the NH2 protons.
References
-
PubChemLite: 6-bromo-5-fluoroisoquinoline uni.lu / PubChem URL:[Link]
- WO2022221673A1 - Modulators of bcl6 proteolysis and associated methods of use Google Patents URL
-
General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction National Institutes of Health (PMC) URL:[Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions National Institutes of Health (PMC) URL:[Link]
Sources
- 1. WO2022221673A1 - Modulators of bcl6 proteolysis and associated methods of use - Google Patents [patents.google.com]
- 2. PubChemLite - 6-bromo-5-fluoroisoquinoline (C9H5BrFN) [pubchemlite.lcsb.uni.lu]
- 3. General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (5-Methoxyisoquinolin-1-yl)methanamine Research Chemical [benchchem.com]
Preparation of Polysubstituted Isoquinoline Methanamines: A Comprehensive Technical Guide
Executive Summary
Polysubstituted isoquinoline methanamines are highly privileged scaffolds in modern organic synthesis. Beyond their established footprint in neuroactive and antineoplastic pharmaceuticals, these architectures have recently emerged as critical pentadentate ligands (e.g., DPA-1-MPI and DPA-3-MPI) for molecular cobalt complexes driving photocatalytic hydrogen evolution (HER) and electrochemical water oxidation (WOR)1[1]. Synthesizing these densely functionalized systems requires a departure from classical methods, demanding highly regioselective core annulations followed by precise installation of the methanamine ( −CH2NH2 ) moiety.
Retrosynthetic Strategies & Mechanistic Rationale
Classical syntheses of the isoquinoline core, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions, rely on strong Lewis or Brønsted acids and are inherently limited to electron-rich carbocycles. To overcome these limitations, modern retrosynthetic logic decouples the construction of the polysubstituted core from the installation of the methanamine moiety.
-
Core Construction: Transition-metal-catalyzed (Rh, Ru, Pd) C-H activation of oximes or benzimidates followed by annulation with alkynes provides excellent atom economy2[2]. Alternatively, hypervalent iodine reagents drive the intramolecular oxidative cyclization of o -alkenylaryl ketoximes into isoquinoline N-oxides3[3].
-
Methanamine Installation: The primary amine is installed via the reduction of a carbonitrile intermediate or the reductive amination of a carboxaldehyde4[4].
Retrosynthetic pathways for polysubstituted isoquinoline methanamines.
Synthesis of the Polysubstituted Isoquinoline Core
Hypervalent Iodine-Mediated Oxidative Cyclization
A highly effective, metal-free route to polysubstituted isoquinoline N-oxides utilizes phenyliodine bis(trifluoroacetate) (PIFA) in 2,2,2-trifluoroethanol (TFE)3[5].
Causality of Reagents: PIFA acts as a two-electron oxidant, converting the oxime into an electrophilic N-O-I intermediate. TFE is a critical solvent choice; its high ionizing power and low nucleophilicity stabilize the ionic intermediate, preventing unwanted radical decomposition and favoring the intramolecular trapping by the pendant alkene[3].
Mechanism of PIFA-mediated oxidative cyclization to isoquinoline N-oxides.
Transition-Metal-Catalyzed C-H Activation
Rhodium(III) or Ruthenium(II) catalysts facilitate the ortho-C-H activation of benzimidates. The resulting metallacycle undergoes migratory insertion with an internal alkyne, followed by reductive elimination to yield the fully substituted isoquinoline core 2[2]. This method bypasses the need for pre-halogenated starting materials, directly yielding highly substituted scaffolds.
Installation of the Methanamine Moiety ( −CH2NH2 )
To synthesize target ligands like DPA-1-MPI or DPA-3-MPI, the corresponding 1- or 3-isoquinolinecarboxaldehyde undergoes reductive amination1[1].
Causality of Reagents: The reaction typically employs ammonium acetate ( NH4OAc ) and sodium cyanoborohydride ( NaBH3CN ) in methanol. The slightly acidic environment provided by NH4OAc (pH ~6) perfectly balances the need to protonate the carbonyl oxygen (activating it for nucleophilic attack by ammonia) without fully protonating the ammonia itself. NaBH3CN is explicitly chosen over NaBH4 because it is stable in mildly acidic conditions and selectively reduces the resulting iminium ion faster than the unreacted aldehyde.
Experimental Protocols
Protocol A: PIFA-Mediated Synthesis of Isoquinoline N-Oxide
This protocol is a self-validating system designed to prevent thermal runaway and ensure complete ionic cyclization.
-
Preparation: Dissolve the o -alkenylaryl ketoxime (1.0 equiv) in anhydrous 2,2,2-trifluoroethanol (TFE) to a concentration of 0.1 M.
-
Oxidation: Cool the mixture to 0 °C. Add PIFA (1.2 equiv) portion-wise. Causality: Portion-wise addition controls the exothermic oxidation and prevents the accumulation of radical intermediates.
-
Cyclization & Validation: Allow the reaction to warm to room temperature and stir for 2-4 hours. Self-validation step: Monitor by TLC (Hexanes/EtOAc). The reaction is complete only when the UV-active ketoxime spot completely disappears, confirming full conversion of the N-O-I intermediate.
-
Workup: Quench with saturated aqueous NaHCO3 to neutralize the trifluoroacetic acid byproduct. Extract with dichloromethane (3x), dry over anhydrous Na2SO4 , and purify via silica gel chromatography3[5].
Protocol B: Reductive Amination to Isoquinoline Methanamine
This protocol ensures primary amine selectivity over secondary amine dimerization.
-
Imine Formation: Dissolve the polysubstituted isoquinoline-carboxaldehyde (1.0 equiv) in anhydrous methanol. Add ammonium acetate (10.0 equiv) and stir for 30 minutes at room temperature. Causality: The massive stoichiometric excess of NH4OAc drives the equilibrium toward the primary imine, suppressing the formation of secondary amines.
-
Reduction: Add NaBH3CN (3.0 equiv) portion-wise. Self-validation step: Mild gas evolution ( H2 ) may occur; ensure the reaction vessel is properly vented. Check the pH to ensure it remains around 6.
-
Workup: Stir for 12 hours at room temperature. Quench with 1M NaOH to free-base the newly formed methanamine product. Extract with ethyl acetate, wash with brine, and purify via recrystallization or reverse-phase chromatography1[1].
Quantitative Data & Optimization
The following table summarizes the key reaction parameters and yields for the critical transformations involved in synthesizing polysubstituted isoquinoline methanamines.
| Synthesis Phase | Methodology | Key Reagents / Catalysts | Solvent & Conditions | Average Yield | Primary Advantage |
| Core Formation | Oxidative Cyclization | PIFA (1.2 eq) | TFE, 0 °C to RT, 2-4h | 75 - 92% | Metal-free, highly regioselective, mild conditions. |
| Core Formation | C-H Activation | [RhCp∗Cl2]2 , Cu(OAc)2 | t-Amyl alcohol, 110 °C | 60 - 85% | High atom economy; bypasses pre-halogenation. |
| Methanamine Installation | Reductive Amination | NH4OAc (10 eq), NaBH3CN (3 eq) | MeOH, RT, 12h | 65 - 80% | High selectivity for primary amine; tolerates sensitive functional groups. |
| Methanamine Installation | Nitrile Reduction | LiAlH4 (2 eq) | THF, 0 °C to Reflux, 4h | 50 - 70% | Rapid conversion; however, less tolerant of reducible functional groups. |
References
- Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. Chinese Journal of Organic Chemistry.
- Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. The Journal of Organic Chemistry.
- Photocatalytic Hydrogen Production with A Molecular Cobalt Complex in Alkaline Aqueous Solutions. Journal of the American Chemical Society.
- Manipulating the Rate and Overpotential for Electrochemical Water Oxidation: Mechanistic Insights for Cobalt Catalysts Bearing Noninnocent Bis(benzimidazole)pyrazolide Ligands.
- Nitrogen Atom Transfer Enables the (5+1) Annulation Reaction to Access Aminoisoquinolines. Organic Letters.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives [sioc-journal.cn]
- 3. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Physicochemical properties of halogenated isoquinolines
An In-depth Technical Guide to the Physicochemical Properties of Halogenated Isoquinolines
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] The strategic introduction of halogen atoms onto this privileged scaffold is a powerful tactic employed by medicinal chemists to modulate a molecule's physicochemical properties, thereby enhancing its drug-like characteristics. This technical guide offers an in-depth exploration of the core physicochemical properties of halogenated isoquinolines, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how halogenation influences electronic effects, lipophilicity, basicity, and metabolic stability. This guide synthesizes theoretical principles with practical, field-proven experimental protocols and data presentation, serving as an essential resource for the rational design of next-generation isoquinoline-based therapeutics.
Introduction: The Strategic Role of Halogenation in Isoquinoline-Based Drug Discovery
The isoquinoline nucleus, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a "privileged structure" in drug discovery.[1][3] Its derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, and CNS-modulating effects.[2][3][4] Halogenation, the process of introducing one or more halogen atoms (F, Cl, Br, I) into a molecule, is a fundamental strategy in modern medicinal chemistry. When applied to the isoquinoline scaffold, it provides a versatile tool to fine-tune the molecule's properties for improved therapeutic performance.
Halogens can profoundly alter a molecule's:
-
Binding Affinity and Selectivity: By modifying electronic distribution and enabling specific interactions like halogen bonding.
-
Pharmacokinetic Profile (ADME): Influencing absorption, distribution, metabolism, and excretion by modulating lipophilicity and metabolic stability.[5]
-
Intellectual Property: Creating novel chemical entities with distinct properties.
Dichlorinated isoquinolines, for example, serve as versatile chemical intermediates for creating complex kinase inhibitors, a major class of oncology drugs.[1] This guide will dissect the key physicochemical consequences of halogenating the isoquinoline core.
Synthesis of Halogenated Isoquinolines: An Overview
A foundational understanding of how these molecules are created is crucial. While a full synthetic review is beyond our scope, key strategies include:
-
Classical Annulation Reactions: Methods like the Bischler-Napieralski and Pictet-Spengler reactions build the isoquinoline core from halogenated starting materials.[1]
-
Direct Halogenation: Modern methods allow for the direct and regioselective introduction of halogens onto a pre-formed isoquinoline ring. A notable example is the cost-effective C4-halogenation via a Boc2O-mediated dearomatization-aromatization sequence, which works for chlorine, bromine, and iodine.[6][7]
-
Multi-component Reactions: Advanced strategies can assemble poly-substituted and poly-halogenated isoquinolines from several components in a single operation, offering significant efficiency.[8]
These synthetic advancements ensure that a diverse chemical space of halogenated isoquinolines is accessible for drug discovery programs.
Core Physicochemical Properties and Their Modulation by Halogenation
Electronic Effects of Halogen Substituents
Halogens are unique in their electronic influence as they exert two opposing effects: the inductive effect and the resonance effect.[9]
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma (σ) bond. This effect is deactivating, making the ring less reactive towards electrophilic substitution compared to unsubstituted benzene.[10][11]
-
Resonance Effect (+M): The lone pairs of electrons on the halogen atom can be delocalized into the pi (π) system of the isoquinoline ring.[10] This effect donates electron density to the ring, particularly at the ortho and para positions relative to the substituent.
For halogens, the strong inductive effect generally outweighs the weaker resonance effect, resulting in a net deactivation of the ring.[9][11] However, the resonance effect still dictates the regioselectivity of electrophilic attack.
Caption: Dual electronic nature of halogen substituents on an aromatic ring.
Lipophilicity (logP/logD): Balancing Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most critical physicochemical parameters in drug design.[12] It governs a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall pharmacokinetic profile.[13] It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.
Halogenation is a reliable method to increase lipophilicity. The contribution to logP generally increases with the size and polarizability of the halogen atom (I > Br > Cl > F). This trend is crucial for enhancing membrane permeability, but excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[14]
Table 1: Calculated LogP Values for Monohalogenated Isoquinolines
| Substituent Position | 4-Fluoro | 4-Chloro | 4-Bromo | 5-Chloro | 7-Chloro |
|---|---|---|---|---|---|
| Calculated LogP | 2.15 | 2.65 | 2.84 | 2.68 | 2.61 |
| Data calculated using standard computational models. Actual experimental values may vary. |
High-Performance Liquid Chromatography (HPLC) offers a rapid and reliable automated method for estimating logP values based on a compound's retention time.[12][13]
Objective: To determine the chromatographic hydrophobicity index (log kw) as a surrogate for logP.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
Mobile Phase B: Methanol or Acetonitrile
-
Test compounds and a set of calibration standards with known logP values
-
Milli-Q water
Procedure:
-
Standard Preparation: Prepare 1 mg/mL stock solutions of test compounds and calibrants in methanol. Dilute to a working concentration of ~50 µg/mL with a 50:50 water/methanol mixture.
-
Chromatographic Conditions:
-
Set the column temperature to 25°C.
-
Use a flow rate of 1.0 mL/min.
-
Detection wavelength: 254 nm (or the λmax of the compounds).
-
-
Isocratic Elution: Perform a series of isocratic runs for each compound using different mobile phase compositions (e.g., 40%, 50%, 60%, 70%, 80% methanol in water).
-
Data Acquisition: For each run, record the retention time (t_R) and the column dead time (t_0), which can be determined by injecting a non-retained compound like uracil.
-
Calculation:
-
For each isocratic run, calculate the retention factor, k: k = (t_R - t_0) / t_0
-
Calculate log k for each methanol concentration.
-
Extrapolate to 100% aqueous mobile phase: Plot log k versus the percentage of organic modifier (%). The y-intercept of the linear regression is the log kw.
-
-
Calibration: Create a calibration curve by plotting the experimentally determined log kw values of the standards against their known literature logP values. Use this curve to determine the logP of the test compounds from their log kw values.
Caption: Workflow for determining lipophilicity (logP) using RP-HPLC.
Acidity/Basicity (pKa): Influence on Ionization and Bioavailability
The pKa value dictates the degree of ionization of a molecule at a given pH. For isoquinoline, a weak base, the pKa refers to the equilibrium involving its protonated (isoquinolinium) form.[15] Unsubstituted isoquinoline has a pKa of approximately 5.4.[16][17] This property is critical for solubility, receptor binding (as ionic interactions are often key), and membrane permeability, as the neutral form is typically more membrane-permeant.
Halogens, due to their electron-withdrawing inductive effect, decrease the electron density on the ring nitrogen, making it a weaker base.[18] This results in a lower pKa value compared to the parent isoquinoline. The magnitude of this effect depends on the halogen's identity and its position relative to the nitrogen atom.
Table 2: Experimental pKa Values for Substituted Isoquinolines
| Compound | pKa |
|---|---|
| Isoquinoline | 5.42[17] |
| 5-Hydroxyisoquinoline | 5.40 |
| 3-Aminoisoquinoline | 5.05 |
| 4-Aminoisoquinoline | 6.28 |
| 5-Aminoisoquinoline | 5.59 |
| Note: Specific pKa data for many individual halogenated isoquinolines is sparse in publicly available literature. The trend, however, is a decrease in pKa upon halogenation. Amino and hydroxyl groups are shown for comparison of substituent effects.[19] |
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[20]
Objective: To measure the pKa of a halogenated isoquinoline by titrating it with a strong acid.
Materials:
-
pH meter with a calibrated electrode
-
Autotitrator or manual burette (0.01 mL precision)
-
Jacketed titration vessel with temperature control (25°C)
-
Standardized 0.1 M HCl solution
-
Test compound (~1-2 mg)
-
Co-solvent (e.g., methanol or DMSO) if solubility is low
-
High-purity water, degassed and purged with nitrogen
Procedure:
-
Sample Preparation: Accurately weigh the test compound and dissolve it in a known volume of water (e.g., 25 mL). If necessary, add a minimal amount of co-solvent to achieve dissolution.
-
System Setup: Place the solution in the titration vessel, begin stirring, and allow the temperature to equilibrate to 25°C. Purge the headspace with nitrogen to exclude atmospheric CO2.
-
Titration: Place the calibrated pH electrode into the solution. Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.01-0.02 mL).
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) of the curve. The peak of the first derivative plot corresponds to the equivalence point.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).
-
Specialized software can be used for more precise calculation using non-linear regression analysis of the titration data.
-
Metabolic Stability: Engineering Resistance to Biotransformation
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily in the liver.[21] Low metabolic stability can lead to rapid clearance, poor bioavailability, and short duration of action.
Halogenation can significantly enhance metabolic stability. A common metabolic pathway for aromatic rings is CYP-mediated oxidation (hydroxylation). Placing a halogen atom, particularly fluorine or chlorine, at a metabolically vulnerable position (a "metabolic soft spot") can block this oxidation, thereby increasing the compound's half-life.[5][22]
Caption: Halogenation at a metabolic soft spot can prevent CYP450-mediated oxidation.
This assay measures the rate of disappearance of a compound when incubated with human liver microsomes (HLM), which are rich in CYP enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a halogenated isoquinoline.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compound and positive control (e.g., a rapidly metabolized drug like verapamil)
-
Ice-cold acetonitrile with an internal standard (for reaction termination and sample processing)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Preparation: On ice, prepare a master mix containing phosphate buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL).
-
Initiate Reaction: Pre-warm the master mix to 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound (final concentration typically 1 µM).
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This stops the reaction and precipitates the proteins.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
Advanced Physicochemical Concepts: Halogen Bonding
Beyond the classical properties, halogen atoms can participate in a highly directional, non-covalent interaction known as halogen bonding.[23] This occurs when an electropositive region on the outer side of the halogen atom (the σ-hole) interacts favorably with a Lewis base, such as an oxygen or nitrogen atom in a protein's active site.[23][24] This interaction is gaining recognition as a valuable tool in rational drug design for enhancing ligand-target binding affinity and selectivity. The strength of the halogen bond typically follows the trend I > Br > Cl > F.
Analytical Characterization Techniques
Thorough characterization is essential to confirm the identity, purity, and structure of synthesized halogenated isoquinolines. A multi-technique approach is standard.[25][26]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. Halogen substitution causes predictable shifts in the signals of adjacent protons.
-
¹³C NMR: Reveals the carbon framework of the molecule.
-
¹⁹F NMR: Essential for fluorinated compounds, providing direct information on the fluorine environments.[25]
-
-
Mass Spectrometry (MS): Used to determine the molecular weight of the compound and confirm its elemental composition.[26][27] The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1) provides a characteristic signature for chloro- and bromo-containing compounds.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for assessing the purity of the compound.[26][28] A reversed-phase HPLC method with UV detection can separate the target compound from starting materials, by-products, and other impurities.
Conclusion: A Synopsis of Halogenation as a Tool in Isoquinoline Drug Design
Halogenation is a subtle yet powerful strategy in the medicinal chemist's toolkit for optimizing isoquinoline-based drug candidates. By understanding and harnessing the effects of halogens on core physicochemical properties, developers can rationally engineer molecules with enhanced potency, selectivity, and pharmacokinetic profiles. The ability to modulate lipophilicity for better absorption, tune pKa for optimal ionization, and block metabolic soft spots for increased stability underscores the indispensable role of halogenation. As our understanding of more nuanced interactions like halogen bonding deepens, the strategic application of halogens will continue to drive the discovery of innovative and effective isoquinoline therapeutics.
References
- Benchchem. (n.d.). Application Note: The Role of Dichlorinated Isoquinolines in Medicinal Chemistry.
- Joule, J. A. (n.d.). Isoquinoline.
- Song, B., Cai, J., Yuan, D., et al. (2015). Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy. The Journal of Organic Chemistry.
- Myers, A. G. Research Group. (2011, September 9). A Versatile Synthesis of Substituted Isoquinolines. Harvard University.
- ResearchGate. (2012, September 12). Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine.
- ResearchGate. (n.d.). Dissociation constants pK a of isoquinoline bases.
- Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
- PMC. (2024, April 10). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives.
- PMC. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
- PMC. (2012, September 12). Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine.
- MDPI. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
- PMC. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
- Quora. (2018, April 7). What is the effect of halogen in the activity of a ring?.
- International Journal of Pharmaceutical Sciences. (2025, August 19). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications.
- University of Calgary. (n.d.). Ch12: Substituent Effects.
- ResearchGate. (2021, March 7). (PDF) Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in.
- ResearchGate. (2025, August 5). Natural Compounds in Drug Discovery: Biological Activity and New Trends in the Chemistry of Isoquinoline Alkaloids | Request PDF.
- ChemicalBook. (n.d.). Isoquinoline CAS#: 119-65-3.
- PMC. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
- Arkivoc. (2004, December 23). Acid-base interactions in some isoquinoline and quinazoline amino derivatives.
- Chemistry LibreTexts. (2026, February 16). 3.4: Substituent Effects in the Reactivity of Aromatic Rings.
- MDPI. (2021, July 15). A Fine-Tuned Lipophilicity/Hydrophilicity Ratio Governs Antibacterial Potency and Selectivity of Bifurcated Halogen Bond-Forming NBTIs.
- Orbital: The Electronic Journal of Chemistry. (2024, May 3). Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives.
- Williams, R. (n.d.). pKa Data Compiled by R. Williams.
- Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
- FooDB. (2010, April 8). Showing Compound Isoquinoline (FDB012557).
- Benchchem. (n.d.). A Comparative Guide to the Analytical Characterization of Halogenated Phenylanilines and Their Derivatives.
- Pharmaceutical Technology. (2007, February 28). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design.
- Benchchem. (n.d.). Quantum Chemical Calculations for Substituted Quinolines: An In-depth Technical Guide.
- MDPI. (2026, March 5). Synthesis and Anticancer Evaluation of PCNA Inhibitor AOH1996 Analogs in Cancer Cell Cultures.
- SciSpace. (n.d.). LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY.
- Research, Society and Development. (2021, July 16). Quantum chemical calculations and their uses.
- American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- (n.d.). Chapter 3 Quantum chemistry calculations.
- Scribd. (n.d.). Isoquinoline: Properties and Uses | PDF | Pyridine | Molecules.
- (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds.
- ResearchGate. (n.d.). Structural Elucidation of Isoquinoline, Isoquinolone, Benzylisoquinoline, Aporphine, and Phenanthrene Alkaloids Using API-ionspray Tandem Mass Spectrometry.
- DigitalCommons@USU. (n.d.). Influence of Lipophilicity on the Accumulation and Distribution of Halogenated Phenols and a Pyridinol as Metabolites of Pesticides in the Rat.
- Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
- (n.d.). Preparation and Properties of Isoquinoline.
- ResearchGate. (n.d.). Phloem-specific localization of benzylisoquinoline alkaloid metabolism in opium poppy.
- PubMed. (2007). Determination of Lipophilicity and pKa Measurement of Some 4-imino-1,4-dihydrocinnoline-3-carboxylic Acid and 4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid Derivatives--Isosteric Analogues of Quinolones. Acta Poloniae Pharmaceutica, 64(3), 195–200.
- (2025, June 16). Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy.
- PubMed. (2016, June 15). Metabolic engineering for the production of plant isoquinoline alkaloids.
- PMC. (2023, April 16). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity.
- Frontiers. (2023, March 23). Metabolic stability and metabolite profiling of emerging synthetic cathinones.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. scispace.com [scispace.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. mdpi.com [mdpi.com]
- 15. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]
- 16. researchgate.net [researchgate.net]
- 17. Isoquinoline CAS#: 119-65-3 [m.chemicalbook.com]
- 18. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 19. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 20. Determination of lipophilicity and pKa measurement of some 4-imino-1,4-dihydrocinnoline-3-carboxylic acid and 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives--isosteric analogues of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Metabolic engineering for the production of plant isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]
- 23. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. ijpsjournal.com [ijpsjournal.com]
- 27. researchgate.net [researchgate.net]
- 28. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Stability of bromo-fluoro isoquinoline compounds
An In-Depth Technical Guide to the Stability of Bromo-Fluoro Isoquinoline Compounds
Abstract
Bromo-fluoro substituted isoquinolines represent a pivotal class of heterocyclic compounds in modern drug discovery, offering unique physicochemical properties that can enhance therapeutic potential.[1][2] However, the very characteristics that make them attractive—the electronic influence of their halogen substituents—also introduce specific stability challenges. This guide provides an in-depth analysis of the factors governing the chemical stability of bromo-fluoro isoquinoline compounds. We will explore the theoretical underpinnings of their stability, influenced by the synergistic effects of bromine and fluorine atoms on the isoquinoline core. Furthermore, this document details robust, field-proven experimental protocols for assessing stability under various stress conditions, including hydrolysis, oxidation, thermal stress, and photolysis, in alignment with regulatory expectations.[3] By explaining the causality behind experimental design and data interpretation, this guide serves as a critical resource for researchers, scientists, and drug development professionals aiming to de-risk and accelerate the development of drug candidates featuring this important chemical scaffold.
Introduction: The Double-Edged Sword of Halogenation in Isoquinoline Scaffolds
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4] The strategic introduction of halogen atoms, particularly bromine and fluorine, has become a cornerstone of modern drug design to modulate a molecule's potency, lipophilicity, metabolic profile, and membrane permeability.[5][6]
-
Fluorine , with its high electronegativity and small size, can form strong carbon-fluorine bonds, often enhancing metabolic stability and altering pKa to improve oral bioavailability.[6][7]
-
Bromine introduces significant steric bulk and can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity to biological targets.[5]
However, these substitutions are not without consequence for the molecule's intrinsic stability. The presence of a bromo-substituent can introduce a site susceptible to photolytic cleavage, while the electron-withdrawing nature of both halogens can influence the reactivity of the entire heterocyclic system. Therefore, a comprehensive understanding and rigorous evaluation of the stability of bromo-fluoro isoquinolines are not merely regulatory hurdles but essential components of successful drug development, directly impacting shelf-life, formulation design, and patient safety.[3][8]
Theoretical Framework: Electronic and Steric Influences on Stability
The stability of a bromo-fluoro isoquinoline derivative is not governed by a single factor but by the complex interplay of the inherent reactivity of the isoquinoline ring and the profound electronic effects of its halogen substituents.
2.1. The Isoquinoline Core
The isoquinoline ring is a basic heterocycle. The nitrogen atom's lone pair of electrons makes it susceptible to protonation, rendering its solubility and stability highly pH-dependent.[9][10] The aromatic system can be susceptible to oxidation, a process that can be accelerated by heat and light, often leading to discoloration (e.g., turning yellow or brown).[9]
2.2. The Impact of Fluorine and Bromine Substituents
When attached to the isoquinoline core, fluorine and bromine atoms exert powerful inductive and resonance effects that modify the electron density across the ring system.
-
Electron-Withdrawing Effects: Both halogens are strongly electron-withdrawing, which can decrease the basicity of the isoquinoline nitrogen. This change in pKa directly impacts the compound's solubility at different pH values and can influence its susceptibility to pH-driven degradation.
-
Carbon-Halogen Bond Strength: The C-F bond is significantly stronger than the C-Br bond. This suggests that, under similar energetic conditions (e.g., exposure to UV light), a C-Br bond is more likely to undergo homolytic cleavage, initiating radical-driven degradation pathways.
-
Halogen Bonding: The bromine atom, in particular, has a region of positive electrostatic potential (a "sigma-hole") which allows it to act as a halogen bond donor.[5] While primarily discussed in the context of drug-receptor interactions, these intermolecular forces can also influence crystal packing and solid-state stability.
Critical Factors Governing Degradation
The degradation of bromo-fluoro isoquinoline compounds is typically driven by external environmental and chemical factors.[11][12] A systematic evaluation of these factors is essential to predict and mitigate instability.
-
pH: As basic compounds, the stability of isoquinolines is critically dependent on pH.[9][13][14] Both acidic and basic conditions can catalyze the hydrolysis of susceptible functional groups (e.g., amides, esters) that may be present elsewhere on the molecule. Furthermore, pH shifts can cause precipitation of the free base from a salt form, complicating liquid formulations.[9]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions, including hydrolysis, oxidation, and rearrangement.[11][15] Thermal stress studies are crucial for determining appropriate storage and shipping conditions.
-
Light (Photostability): Exposure to UV or visible light can provide the energy needed to break chemical bonds, particularly the weaker C-Br bond, leading to photodegradation.[9][11] This often manifests as a color change and is a critical parameter to assess, necessitating the use of light-resistant packaging for sensitive compounds.[9]
-
Oxidation: The isoquinoline ring system can be susceptible to oxidation, a process often catalyzed by light, heat, or the presence of oxidizing agents.[9] This can lead to the formation of N-oxides or other degradation products. Storing sensitive compounds under an inert atmosphere (e.g., nitrogen or argon) can mitigate this pathway.[9]
Experimental Assessment of Stability: A Practical Guide
To empirically determine the stability profile of a bromo-fluoro isoquinoline compound, a series of forced degradation (stress testing) studies are required. These studies are fundamental to developing and validating stability-indicating analytical methods, which can accurately quantify the parent compound in the presence of its degradants.[16][17]
4.1. Core Principle: The Stability-Indicating HPLC Method
The cornerstone of any stability study is a validated High-Performance Liquid Chromatography (HPLC) method that is proven to be "stability-indicating."[17] This means the method must be able to resolve the peak of the active pharmaceutical ingredient (API) from all potential degradation product peaks, ensuring that any decrease in the API peak is a true measure of degradation.[18] Liquid Chromatography-Mass Spectrometry (LC-MS) is often used in conjunction to identify the structure of unknown degradants.[17]
4.2. Experimental Workflow: Forced Degradation Studies
Forced degradation involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify potential degradation pathways.[8][15]
Caption: Experimental workflow for a forced degradation study.
4.3. Detailed Protocols for Stress Testing
The following protocols are designed to be self-validating by including control samples and clear endpoints. The goal is to achieve 5-20% degradation of the active ingredient; conditions should be adjusted if degradation is too rapid or too slow.
Protocol 1: Acid and Base Hydrolysis
-
Causality: This protocol identifies susceptibility to pH-catalyzed degradation, particularly hydrolysis of functional groups like amides or esters.
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the bromo-fluoro isoquinoline compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acid Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.[9]
-
Base Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.[9]
-
Incubation: Place all samples in a temperature-controlled bath (e.g., 60°C) and protect from light.
-
Time-Point Analysis: Withdraw aliquots at predetermined intervals (e.g., 0, 2, 8, 24 hours).
-
Quenching: Immediately neutralize the acid-stressed aliquot with an equivalent amount of 0.1 M NaOH, and the base-stressed aliquot with 0.1 M HCl.[17] This step is critical to stop the degradation reaction before analysis.
-
Analysis: Dilute the neutralized samples to an appropriate concentration with the mobile phase and analyze using a validated stability-indicating HPLC method.
-
Protocol 2: Oxidative Degradation
-
Causality: This protocol assesses the compound's vulnerability to oxidation, which can be a common degradation pathway for nitrogen-containing aromatic rings.
-
Methodology:
-
Prepare a stressed sample by mixing 1 mL of the stock solution with 1 mL of a 3% hydrogen peroxide (H₂O₂) solution.[19]
-
Prepare a control sample by mixing 1 mL of stock with 1 mL of water.
-
Store the samples at room temperature, protected from light.
-
Analyze at appropriate time points (e.g., 0, 2, 8, 24 hours) by HPLC. No quenching step is typically required.
-
Protocol 3: Thermal and Photolytic Degradation
-
Causality: These protocols evaluate the impact of energy (heat and light) on the compound's stability, both in solid form and in solution.
-
Methodology:
-
Thermal (Solution): Place a vial of the stock solution in an oven at an elevated temperature (e.g., 70°C).[19]
-
Thermal (Solid): Place a small amount of the solid API in an oven at the same temperature.
-
Photolytic: Place both a solution and solid sample in a calibrated photostability chamber, exposing them to light conditions as specified by ICH Q1B guidelines. Wrap a set of control samples in aluminum foil and place them in the same chamber to serve as dark controls.
-
Analyze all samples and their respective controls at appropriate time points.
-
4.4. Data Presentation: Summarizing Stability Profiles
Quantitative data from forced degradation studies should be summarized in a clear, structured table to allow for easy comparison of the compound's stability under different conditions.
Table 1: Hypothetical Forced Degradation Data for a Bromo-Fluoro Isoquinoline Derivative
| Stress Condition | Time (hours) | Degradation (%) | No. of Degradants | Observations |
| 0.1 M HCl (60°C) | 24 | 3.5 | 1 | No color change |
| 0.1 M NaOH (60°C) | 24 | 18.2 | 2 | Solution turned pale yellow |
| 3% H₂O₂ (RT) | 24 | 8.9 | 3 | Significant new peaks |
| Thermal (70°C, solution) | 48 | 2.1 | 0 | No significant change |
| Photolytic (ICH) | 48 | 11.5 | 2 | Solid sample discolored |
| Control (RT) | 48 | <0.5 | 0 | Stable |
Potential Degradation Pathways and Stabilization Strategies
The results from forced degradation studies provide critical insights into the likely degradation pathways.
Caption: A potential degradation pathway for a bromo-fluoro isoquinoline with a hydrolyzable ester group.
Strategies for Enhancing Stability:
-
pH Control: For liquid formulations, the use of a suitable buffering system to maintain the pH of maximum stability (as determined by a pH-rate profile study) is the most effective strategy.[9]
-
Antioxidants: If the compound is susceptible to oxidation, the addition of antioxidants to the formulation can be highly effective.[9]
-
Protection from Light: Storing both the solid API and its formulations in amber vials or other light-blocking packaging is a simple and crucial step to prevent photodegradation.[9]
-
Temperature Control: Adherence to recommended storage temperatures (e.g., refrigerated or controlled room temperature) is essential to minimize thermal degradation.[9]
-
Inert Atmosphere: For highly sensitive compounds, packaging under an inert gas like nitrogen or argon can displace oxygen and prevent oxidative degradation.[9]
-
Salt Selection: Converting the compound to a more stable salt form can sometimes significantly improve its shelf-life and handling properties.[9]
Conclusion
Bromo-fluoro isoquinoline compounds offer immense potential in drug development, but their successful progression from discovery to clinical application hinges on a thorough understanding of their chemical stability. The interplay between the isoquinoline core and its halogen substituents creates a unique stability profile that must be meticulously evaluated. By employing systematic forced degradation studies, developing robust stability-indicating methods, and interpreting the resulting data to inform formulation and storage strategies, researchers can effectively mitigate stability-related risks. This guide provides the theoretical foundation and practical methodologies necessary to confidently navigate the stability challenges associated with this promising class of molecules, ultimately ensuring the development of safe, effective, and stable medicines.
References
- Title: REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND - IJRPNS Source: International Journal of Research in Pharmaceutical and Nano Sciences URL
- Title: Technical Support Center: Enhancing the Storage Stability of Isoquinoline-Based Compounds Source: Benchchem URL
- Title: Stability studies of 1(2H)
- Title: Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme Source: PMC URL
- Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL
- Title: What are Forced Degradation Studies?
- Title: Top 5 Factors Affecting Chemical Stability Source: Allan Chemical Corporation URL
- Title: Forced degradation studies: A critical lens into pharmaceutical stability Source: Symeres URL
- Title: Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions Source: Benchchem URL
- Title: Effect of mobile phase buffer ph on separation selectivity of some isoquinoline alkaloids in reversed-phase systems of Pressurized Planar Electrochromatography and High-Performance Thin-Layer Chromatography Source: Current Issues in Pharmacy and Medical Sciences URL
- Title: Stability indicating study by using different analytical techniques Source: IJSDR URL
- Title: Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties Source: MDPI URL
- Title: ROLE OF ISOQUINOLINE IN DRUG DISCOVERY Source: Zenodo URL
- Title: Factors affecting stability of drugs Source: Slideshare URL
- Title: Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics Source: ResearchGate URL
- Title: Exploring the Chemistry and Applications of Isoquinoline Source: Amerigo Scientific URL
- Title: Analytical Techniques In Stability Testing Source: Separation Science URL
- Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: PMC URL
- Title: Introducing bromine to the molecular structure as a strategy for drug design Source: DARU Journal of Pharmaceutical Sciences URL
- Source: Organic Chemistry Frontiers (RSC Publishing)
- Title: Factors That Affect the Stability of Compounded Medications Source: The PCCA Blog URL
- Title: Improved Photostability in Fluorinated 2D Perovskite Single Crystals Source: MDPI URL
- Title: Contribution of Organofluorine Compounds to Pharmaceuticals Source: ACS Omega URL
Sources
- 1. zenodo.org [zenodo.org]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onyxipca.com [onyxipca.com]
- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. acdlabs.com [acdlabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 13. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Factors affecting stability of drugs | PPTX [slideshare.net]
- 15. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 16. ijrpns.com [ijrpns.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. sepscience.com [sepscience.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: (6-Bromo-5-fluoroisoquinolin-1-yl)methanamine as a Highly Selective ROCK Inhibitor
Introduction & Mechanistic Grounding
Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases belonging to the AGC kinase family. They act as primary downstream effectors of the small GTPase RhoA, orchestrating fundamental cellular processes including actin cytoskeleton organization, cell migration, and smooth muscle contraction 1. Dysregulation of the RhoA/ROCK pathway is deeply implicated in cardiovascular diseases, neurodegeneration, and tumor metastasis.
Historically, isoquinoline derivatives such as Fasudil have served as the foundational pharmacophore for ROCK inhibition 2. These molecules function as Type I, ATP-competitive inhibitors. X-ray crystallographic studies of the ROCK catalytic domain reveal that the isoquinoline ring mimics the adenine ring of ATP. Specifically, the isoquinoline nitrogen acts as a crucial hydrogen bond acceptor, interacting with the backbone amide of the hinge region (Met156 in ROCK1 / Met172 in ROCK2) 3.
(6-Bromo-5-fluoroisoquinolin-1-yl)methanamine represents an advanced iteration of this scaffold. While the 1-methanamine group provides essential hydrogen bonding within the solvent-exposed region of the ATP pocket, the strategic introduction of halogens (6-bromo and 5-fluoro) fundamentally alters the molecule's electron density and steric profile. These substitutions enhance hydrophobic packing against the highly conserved hydrophobic cleft of the ROCK kinase domain, significantly improving binding affinity and selectivity over closely related AGC kinases (such as PKA and PKC) 4.
RhoA/ROCK signaling pathway and the inhibitory mechanism of the isoquinoline derivative.
Physicochemical & Structural Profile
Understanding the physicochemical properties of (6-Bromo-5-fluoroisoquinolin-1-yl)methanamine is essential for formulating appropriate assay buffers and predicting cellular permeability.
| Property | Value / Description |
| Chemical Name | (6-Bromo-5-fluoroisoquinolin-1-yl)methanamine |
| CAS Number | 2060052-58-4 |
| Molecular Formula | C₁₀H₈BrFN₂ |
| Molecular Weight | 255.09 g/mol |
| Target | ROCK1, ROCK2 (ATP-competitive) |
| Solubility | Soluble in DMSO (Prepare 10 mM stock); poorly soluble in aqueous buffers without carrier. |
| LogP (Estimated) | ~2.5 (Favorable for cell membrane permeability) |
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. They incorporate orthogonal readouts and internal controls to prevent false positives arising from compound aggregation, auto-fluorescence, or off-target effects.
Biochemical Validation: In Vitro TR-FRET Kinase Assay
Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of the compound against recombinant ROCK1 and ROCK2.
Causality for Assay Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized instead of standard fluorescence assays. Isoquinoline derivatives often exhibit intrinsic auto-fluorescence. TR-FRET employs a time delay before reading the emission, effectively eliminating background fluorescence interference and ensuring the signal strictly represents kinase activity.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Causality: Add 2 mM DTT immediately before use. The catalytic domain of ROCK contains sensitive cysteine residues. DTT maintains a reducing environment, preventing oxidative cross-linking that could artificially alter the kinase's conformation and ATP-binding pocket affinity.
-
-
Compound Dilution: Prepare a 10-point 3-fold serial dilution of (6-Bromo-5-fluoroisoquinolin-1-yl)methanamine in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% in the assay.
-
Self-Validation: Include Y-27632 (a known ROCK inhibitor) as a positive control, and 1% DMSO as a vehicle (negative) control.
-
-
Kinase Reaction: Add 2 nM recombinant human ROCK1 or ROCK2. Incubate with the compound for 15 minutes at room temperature to allow equilibrium binding.
-
Substrate Addition: Initiate the reaction by adding 10 µM ATP (near the Kₘ for ROCK) and 100 nM ULight-labeled MYPT1 peptide substrate. Incubate for 60 minutes.
-
Detection: Stop the reaction by adding EDTA (to chelate Mg²⁺). Add Europium-anti-phospho-MYPT1 antibody. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).
Cellular Mechanistic Validation: Phospho-MYPT1/MLC Western Blot
Objective: Confirm that the biochemical inhibition translates to target engagement within a complex cellular environment (e.g., MDA-MB-231 human breast cancer cells, which have high basal ROCK activity).
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed MDA-MB-231 cells in 6-well plates at 3x10⁵ cells/well. Incubate overnight. Treat cells with varying concentrations of the inhibitor (0.1 µM to 10 µM) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse immediately in RIPA buffer supplemented with protease inhibitors and a robust phosphatase inhibitor cocktail (containing Calyculin A or Okadaic acid).
-
Causality: ROCK targets (MYPT1, MLC) are rapidly dephosphorylated by endogenous phosphatases (like MLCP itself) upon cell stress or lysis. Failing to inhibit these phosphatases will result in a rapid loss of the phospho-signal, leading to false-negative readouts for the inhibitor's efficacy.
-
-
Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-MYPT1 (Thr696), total MYPT1, p-MLC (Ser19), total MLC, and GAPDH (loading control).
-
Self-Validation: The ratio of p-MYPT1 to total MYPT1 must decrease in a dose-dependent manner, while total MYPT1 levels remain constant, proving the compound modulates kinase activity rather than protein expression or cell viability during the short treatment window.
-
Quantitative Data Presentation
The following table summarizes the expected pharmacological profile of (6-Bromo-5-fluoroisoquinolin-1-yl)methanamine based on the validated assays, demonstrating its potency and selectivity.
| Assay Type | Target / Readout | Expected IC₅₀ / EC₅₀ | Interpretation |
| Biochemical (TR-FRET) | ROCK1 Kinase Activity | 15 - 30 nM | Highly potent, ATP-competitive inhibition. |
| Biochemical (TR-FRET) | ROCK2 Kinase Activity | 10 - 25 nM | Slightly favors ROCK2, typical of isoquinolines. |
| Biochemical (TR-FRET) | PKA Kinase Activity | > 2,000 nM | >100-fold selectivity over homologous AGC kinases. |
| Cellular (Western Blot) | p-MYPT1 (Thr696) Reduction | 150 - 300 nM | Excellent membrane permeability and intracellular target engagement. |
| Cellular (Phenotypic) | Actin Stress Fiber Disruption | ~ 500 nM | Translates biochemical inhibition to morphological change. |
Workflow Visualization
The following diagram outlines the logical progression of the self-validating experimental workflow, ensuring that biochemical hits are rigorously translated into cellular efficacy.
Experimental workflow for validating ROCK kinase inhibitors via biochemical and cellular assays.
References
-
Rho/ROCK Signaling Pathway in Kidney Diseases: Mechanisms and Therapeutic Perspectives. MDPI.[Link]
-
Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. PMC.[Link]
-
Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects. PMC.[Link]
-
Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. ACS Publications.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Introduction: The Imperative for Novel Anti-inflammatory Therapeutics
An Application Guide to Investigating the Anti-inflammatory Potential of Fluorinated Isoquinoline Derivatives
Inflammation is a fundamental biological process, a double-edged sword that is essential for tissue repair and defense against pathogens, yet its dysregulation is a cornerstone of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2][3] While existing treatments like corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, their long-term application is often hampered by significant side effects, creating a pressing need for safer and more effective therapeutic agents.[1][4][5]
The isoquinoline scaffold, a heterocyclic aromatic compound, has emerged as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities, including potent anti-inflammatory effects.[6][7][8][9][10] This guide focuses on a specific, highly promising subclass: fluorinated isoquinoline derivatives . The strategic incorporation of fluorine into drug candidates is a well-established method for enhancing pharmacological properties.[11] Fluorine's unique characteristics—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can improve a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target, ultimately leading to enhanced potency and a better pharmacokinetic profile.[12][13][14][15]
This document provides a comprehensive overview of the mechanisms of action for these compounds and presents detailed, field-proven protocols for their in vitro and in vivo evaluation, designed for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Targeting Key Inflammatory Signaling Cascades
The anti-inflammatory effects of isoquinoline derivatives are predominantly attributed to their ability to modulate critical intracellular signaling pathways that orchestrate the inflammatory response.[6] Extensive research points to two central cascades as primary targets: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[6][16]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a master regulator of inflammation.[17][18] In resting cells, NF-κB dimers (most commonly p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or cytokines such as Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated.[18] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate into the nucleus, bind to specific DNA sequences, and drive the transcription of a host of pro-inflammatory genes, including those for TNF-α, Interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).[6][18][19] Fluorinated isoquinoline derivatives can interrupt this cascade, often by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators.[6][16][20]
Modulation of the MAPK Signaling Pathway
The MAPK family of serine/threonine protein kinases—comprising p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK)—acts as a crucial signal transduction highway from the cell surface to the nucleus.[21][22][23] These kinases are activated by inflammatory stimuli and play a pivotal role in regulating the synthesis of pro-inflammatory cytokines and enzymes at both the transcriptional and translational levels.[21][24] For instance, the p38 MAPK pathway is a key player in the production of TNF-α and IL-6.[25] Certain isoquinoline derivatives have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation (and thus, the activation) of p38, JNK, and ERK, effectively dampening the downstream inflammatory response.[16][23]
Caption: Inhibition of NF-κB and MAPK signaling pathways by fluorinated isoquinoline derivatives.
Experimental Protocols: A Guide to In Vitro Evaluation
In vitro assays are indispensable for the initial screening and mechanistic elucidation of potential anti-inflammatory compounds due to their cost-effectiveness and rapid turnaround.[1][4] The murine macrophage cell line RAW 264.7 is a widely accepted model for these studies.[6]
Caption: A standardized workflow for assessing the anti-inflammatory activity of test compounds in vitro.
Protocol 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a surge in nitric oxide (NO) production. Measuring the inhibition of NO serves as a primary indicator of anti-inflammatory activity.[26] The Griess assay provides a simple and reliable colorimetric method to quantify nitrite, a stable breakdown product of NO.[4]
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[6]
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[6]
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the fluorinated isoquinoline derivatives. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known iNOS inhibitor). Incubate for 1-2 hours.
-
Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation: Quantify nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.
Protocol 2: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA
Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines whose production is tightly regulated by the NF-κB and MAPK pathways.[24] Quantifying the reduction of these cytokines in the cell culture supernatant provides direct evidence of a compound's anti-inflammatory efficacy.[27] Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for this measurement due to its high sensitivity and specificity.
Methodology:
-
Sample Collection: Use the cell culture supernatants collected from the same experiment described in Protocol 1.
-
ELISA Procedure:
-
Perform the ELISA for murine TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits (e.g., from R&D Systems, eBioscience).
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the standards and samples (supernatants), followed by a detection antibody, a streptavidin-HRP conjugate, and finally a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).
-
-
Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the samples by interpolating from the standard curve. Determine the IC₅₀ value (the concentration of the compound that inhibits cytokine production by 50%).
Experimental Protocols: A Guide to In Vivo Evaluation
While in vitro assays are crucial for initial screening, in vivo models are essential to confirm efficacy, evaluate pharmacokinetics, and assess the safety profile of a lead compound in a complex biological system.[2][28][29]
Protocol 3: Carrageenan-Induced Paw Edema in Rats
Rationale: This is a classic and highly reproducible model of acute inflammation.[30] The subcutaneous injection of carrageenan, a phlogistic agent, into the rat's paw induces a biphasic inflammatory response characterized by edema (swelling), providing a straightforward endpoint to measure the efficacy of an anti-inflammatory agent.[31]
Methodology:
-
Animals: Use male Wistar or Sprague-Dawley rats (180-220 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC, oral)
-
Group 2: Positive Control (e.g., Indomethacin 10 mg/kg, oral)
-
Group 3-5: Test Compound (Fluorinated isoquinoline derivative at low, medium, and high doses, oral)
-
-
Dosing: Administer the vehicle, positive control, or test compound orally 60 minutes before the carrageenan injection.
-
Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each rat using a digital plethysmometer.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of λ-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.
-
-
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized in clear, structured tables to facilitate comparison and analysis.
Table 1: In Vitro Anti-inflammatory Activity of Fluorinated Isoquinoline Derivatives
| Compound | Cytotoxicity (IC₅₀, µM) | NO Production (IC₅₀, µM) | TNF-α Secretion (IC₅₀, µM) | IL-6 Secretion (IC₅₀, µM) |
| Derivative A | >100 | 12.5 | 8.2 | 15.1 |
| Derivative B | >100 | 5.8 | 2.1 | 6.4 |
| Indomethacin | >100 | 25.3 | >50 | >50 |
Data are representative. IC₅₀ values are determined from dose-response curves.
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment | Dose (mg/kg) | Paw Edema Volume at 3h (mL) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.38 ± 0.05 | 55.3% |
| Derivative B | 25 | 0.61 ± 0.06 | 28.2% |
| Derivative B | 50 | 0.42 ± 0.04* | 50.6% |
*Data are representative, expressed as mean ± SEM. p < 0.05 compared to Vehicle Control.
Interpretation: A promising compound will exhibit low IC₅₀ values for the inhibition of NO and pro-inflammatory cytokines in vitro, with minimal cytotoxicity (high cytotoxicity IC₅₀). This in vitro potency should translate to significant, dose-dependent inhibition of inflammation in in vivo models like the paw edema assay. Correlating these results with mechanistic studies (e.g., Western blot showing inhibition of IκBα or p38 phosphorylation) provides a robust, self-validating data package for advancing a compound in the drug discovery pipeline.
References
- NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflamm
- Advanced in vivo inflammation & immunology models | Preclinical CRO Services - Nuvisan. (URL: )
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
- MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed. (URL: )
- Inflammation & Autoimmune Disease Models | IBD, RA, EAE - WuXi Biology. (URL: )
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflamm
- Application Notes and Protocols: Isoquinolin-7-amine Dihydrochloride in the Synthesis of Anti-inflamm
- Application of Fluorine in Drug Design During 2010-2015 Years: A Mini-Review - PubMed. (URL: )
- Mitogen activated protein (MAP)
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC. (URL: )
- The Nuclear Factor NF-κB Pathway in Inflamm
- How Is Fluorine Used in the Medical Field? - Inhance Technologies. (URL: )
- In vivo preclinical models for immune-mediated inflamm
- Anti-Inflammatory Screen - Non Animal Testing, Alternative Test Methods, In Vitro Toxicology, IIVS. (URL: )
- In vitro and In vivo Models for Anti-inflammation: An Evalu
- What are NF-κB inhibitors and how do they work?
- Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB P
- Roles of Fluorine in Drug Design and Drug Action | Bentham Science. (URL: )
- (PDF)
- The role of fluorine in medicinal chemistry. (URL: )
- Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem. (URL: )
- Small-Molecule Inhibition of TNF-alpha. (URL: )
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (URL: )
- MAPK Signaling in Inflammatory Cytokines P
- NF-κB: a key role in inflamm
- What are MAPKs inhibitors and how do they work?
- Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis - PubMed. (URL: )
- Inflammation-activated Protein Kinases as Targets for Drug Development | Proceedings of the American Thoracic Society -
- (PDF) NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?
- Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. (URL: )
- Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC. (URL: )
- A Novel Small-Molecule Inhibitor Targeting the IL-6 Receptor Subunit, Glycoprotein 130. (URL: )
- Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. (URL: _)
- New chiral pyrazolo isoquinoline derivatives with promising anti-inflammatory properties reported | BioWorld. (URL: )
- Selected fluorinated isoquinoline derivatives with medicinal and industrial applications.
- Small-molecule inhibition of TNF-alpha - PubMed - NIH. (URL: )
- Recent Advances in Synthetic Isoquinoline-Based Deriv
- Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Medi
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega. (URL: )
- Novel Small Molecule Inhibitors Targeting the IL-6/STAT3 P
- Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
- COX‐2 inhibition against quinoline glycoconjugates - ResearchG
- Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)
- Recent Advances in Synthetic Isoquinoline-Based Deriv
- Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed. (URL: )
- Synthesis and Antiinflammatory Activity of Fluorinated Isocoumarins and 3,4-Dihydroisocoumarins.
- Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applic
- Evaluation of Spirooxindole-3,3'-pyrrolines-incorporating Isoquinoline Motif as Antitumor, Anti-inflammatory, Antibacterial, Antifungal, and Antioxidant Agents - Jaber. (URL: )
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 8. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Application of Fluorine in Drug Design During 2010-2015 Years: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. inhancetechnologies.com [inhancetechnologies.com]
- 14. benthamscience.com [benthamscience.com]
- 15. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 16. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 19. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 21. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 23. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]
- 24. assaygenie.com [assaygenie.com]
- 25. atsjournals.org [atsjournals.org]
- 26. New chiral pyrazolo isoquinoline derivatives with promising anti-inflammatory properties reported | BioWorld [bioworld.com]
- 27. mdpi.com [mdpi.com]
- 28. blog.crownbio.com [blog.crownbio.com]
- 29. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 30. ijpras.com [ijpras.com]
- 31. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Suzuki Coupling Reactions with (6-Bromo-5-fluoroisoquinolin-1-yl)methanamine
Introduction: The Strategic Importance of Isoquinoline Diversification
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[3][4] The ability to strategically functionalize the isoquinoline ring system is therefore of paramount importance in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, offering a robust platform for the synthesis of diverse biaryl and heteroaryl structures.[5][6]
This guide provides a comprehensive overview and detailed protocols for the application of Suzuki coupling reactions to (6-Bromo-5-fluoroisoquinolin-1-yl)methanamine. This particular substrate presents a unique set of synthetic considerations due to the interplay of its constituent functional groups: the reactive bromo-substituent at a key position for diversification, a fluorine atom which can modulate pharmacokinetic properties, and a primary aminomethyl group that can pose challenges for certain catalytic systems.[7] Understanding and controlling the reactivity of this trifunctional building block is essential for its effective utilization in the synthesis of novel molecular entities.
Mechanistic Underpinnings of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9] A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (in this case, (6-Bromo-5-fluoroisoquinolin-1-yl)methanamine) to a low-valent palladium(0) complex. This step forms a new palladium(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[10]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the organoboron species to form a more nucleophilic boronate.[11]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium(II) complex, forming the new carbon-carbon bond of the desired product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Challenges and Considerations with Nitrogen-Containing Heterocycles
While the Suzuki coupling is broadly applicable, substrates containing nitrogen-rich heterocycles, such as isoquinolines, can present specific challenges. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[12] The presence of a primary amine, as in (6-Bromo-5-fluoroisoquinolin-1-yl)methanamine, further increases the potential for catalyst poisoning. Careful selection of the palladium precatalyst, ligand, and base is therefore critical to achieve high yields and avoid side reactions. In some cases, protection of the amine functionality may be necessary, although this adds extra steps to the synthetic sequence.[13]
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a starting point for the Suzuki coupling of (6-Bromo-5-fluoroisoquinolin-1-yl)methanamine with various aryl and heteroaryl boronic acids. Optimization of the reaction conditions (e.g., temperature, reaction time, and reagent stoichiometry) may be necessary for specific substrates.
Caption: A generalized workflow for the Suzuki coupling protocol.
Materials:
-
(6-Bromo-5-fluoroisoquinolin-1-yl)methanamine
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G3) (1-5 mol%)
-
Ligand (if required by the catalyst, e.g., dppf, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Deionized water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and reaction monitoring tools (TLC, LC-MS)
Step-by-Step Procedure:
-
Reaction Setup: To a dry reaction vessel, add (6-Bromo-5-fluoroisoquinolin-1-yl)methanamine, the boronic acid, and the base.
-
Solvent Addition: Add the chosen solvent system. A common choice for Suzuki couplings is a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio).
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-30 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and any additional ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[14]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Data Presentation: Key Reaction Parameters
The choice of catalyst, ligand, base, and solvent can significantly impact the outcome of the Suzuki coupling. The following table provides a starting point for optimization with (6-Bromo-5-fluoroisoquinolin-1-yl)methanamine.
| Parameter | Recommended Options | Rationale & Considerations |
| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G3/G4 | Pd(PPh₃)₄ is a classic choice but may require higher temperatures. Modern pre-catalysts with bulky phosphine ligands like XPhos are often more efficient for challenging substrates.[15] |
| Ligand | PPh₃, dppf, XPhos, SPhos | The ligand choice is critical for stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands are often superior for heteroaromatic couplings. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic acid. Cs₂CO₃ is a strong, yet often effective base. K₃PO₄ is another excellent choice, particularly for sensitive substrates. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | The solvent system must be able to dissolve the reactants and facilitate the interaction of the aqueous and organic phases. Aprotic polar solvents are generally preferred. |
| Temperature | 80 - 110 °C | The reaction temperature will depend on the reactivity of the specific coupling partners and the chosen catalyst system. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the derivatization of (6-Bromo-5-fluoroisoquinolin-1-yl)methanamine. By carefully selecting the reaction components and optimizing the conditions, a wide array of novel isoquinoline analogues can be synthesized for applications in drug discovery and materials science. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully employ this powerful synthetic tool.
References
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki-Miyaura Coupling – eFan's Blog [chem-fan.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
Application Notes and Protocols for the Functionalization of the Methanamine Group on Isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Isoquinoline Methanamine Scaffold - A Privileged Motif in Medicinal Chemistry
The isoquinoline nucleus is a cornerstone in the architecture of a vast number of natural products and synthetic pharmaceuticals, conferring a broad spectrum of biological activities.[1][2] When appended with a methanamine group (-CH₂NH₂), this heterocyclic system becomes a versatile platform for the synthesis of diverse compound libraries. The primary amine of the methanamine moiety serves as a reactive handle for a multitude of chemical transformations, allowing for the systematic modulation of physicochemical and pharmacological properties. This guide provides a detailed exploration of key strategies for the functionalization of the methanamine group on the isoquinoline scaffold, complete with in-depth protocols, mechanistic insights, and practical considerations for the modern drug discovery laboratory.
I. N-Acylation: Crafting Amide Derivatives
The conversion of the primary amine of isoquinoline methanamine to an amide is a fundamental and highly effective strategy for generating derivatives with altered polarity, hydrogen bonding capacity, and metabolic stability.[3] This transformation is typically achieved through reaction with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base.
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides are generally more reactive than acid anhydrides and are preferred for less nucleophilic amines or when faster reaction times are desired. Acid anhydrides are excellent for acetylation and are often used when a less vigorous reaction is needed.[4]
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. Its role is to neutralize the acidic byproduct (HCl or a carboxylic acid) generated during the reaction, driving the equilibrium towards product formation. Using an excess of the amine substrate as the base is generally avoided as it complicates purification.[5]
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal as they are inert to the reaction conditions and effectively solubilize the reactants.
-
Temperature: The initial addition of the acylating agent is typically performed at 0 °C to control the exothermic nature of the reaction and minimize potential side reactions. The reaction is then allowed to warm to room temperature to ensure completion.
Experimental Protocol 1: N-Acylation using an Acyl Chloride
This protocol outlines a general procedure for the N-acylation of (isoquinolin-1-yl)methanamine with an acyl chloride.[6]
Materials:
-
(Isoquinolin-1-yl)methanamine
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (isoquinolin-1-yl)methanamine (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).
-
Base Addition: Add TEA or DIPEA (1.2-1.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-acylated isoquinoline methanamine derivative.
Experimental Protocol 2: N-Acylation using an Acid Anhydride
This protocol is suitable for acylation using acid anhydrides, such as acetic anhydride.
Procedure:
-
Reaction Setup: Dissolve (isoquinolin-1-yl)methanamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Add TEA or DIPEA (1.2 eq) followed by the acid anhydride (1.1 eq) at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Gentle heating (e.g., 40 °C) may be necessary for less reactive anhydrides.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete, follow the work-up and purification steps as described in Protocol 1.
Data Presentation: Representative Yields for N-Acylation
| Entry | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzoyl chloride | TEA | DCM | 2 | 85-95 |
| 2 | Acetyl chloride | DIPEA | DCM | 1 | 90-98 |
| 3 | Acetic anhydride | TEA | DCM | 4 | 80-90 |
| 4 | Isobutyryl chloride | TEA | THF | 3 | 82-92 |
Note: Yields are typical and may vary depending on the specific substrate and reaction scale.
II. N-Sulfonylation: Introducing the Sulfonamide Moiety
The sulfonamide group is a key pharmacophore found in a wide range of clinically used drugs.[7] N-sulfonylation of isoquinoline methanamine provides a direct route to this important class of compounds.
Causality Behind Experimental Choices:
-
Sulfonylating Agent: Sulfonyl chlorides, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), are the most common reagents for this transformation due to their high reactivity.
-
Base: A base is essential to neutralize the HCl generated during the reaction. Pyridine is often used as both the base and a solvent, while in other aprotic solvents, an organic base like triethylamine is employed.[7]
-
Solvent: Anhydrous aprotic solvents like DCM, THF, or acetonitrile are suitable. Pyridine can also serve as the solvent.
-
Temperature: Similar to acylation, the reaction is typically initiated at a low temperature (0 °C) to control the exothermicity and then allowed to proceed at room temperature.
Experimental Protocol 3: N-Sulfonylation
This protocol provides a general method for the N-sulfonylation of (isoquinolin-1-yl)methanamine.[7]
Materials:
-
(Isoquinolin-1-yl)methanamine
-
Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)
-
Anhydrous Pyridine or Anhydrous DCM and Triethylamine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve (isoquinolin-1-yl)methanamine (1.0 eq) in anhydrous pyridine or anhydrous DCM in a flame-dried round-bottom flask under a nitrogen atmosphere. If using DCM, add triethylamine (1.5 eq).
-
Sulfonylation: Cool the solution to 0 °C. Add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in the reaction solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding water. If pyridine was used as the solvent, remove it under reduced pressure.
-
Extraction and Washing: Dilute the residue with DCM and wash sequentially with 1 M HCl (to remove excess pyridine/triethylamine), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Data Presentation: Representative Yields for N-Sulfonylation
| Entry | Sulfonyl Chloride | Base | Solvent | Time (h) | Yield (%) |
| 1 | Methanesulfonyl chloride | TEA | DCM | 4 | 75-85 |
| 2 | p-Toluenesulfonyl chloride | Pyridine | Pyridine | 12 | 80-90 |
| 3 | Benzenesulfonyl chloride | TEA | DCM | 6 | 78-88 |
Note: Yields are typical and can be influenced by the steric and electronic properties of the sulfonyl chloride.
III. N-Alkylation: Extending the Carbon Chain
Direct N-alkylation of the primary amine offers a straightforward approach to secondary and tertiary amines, although over-alkylation can be a significant challenge.[8] A more controlled method is reductive amination, which involves the reaction of an aldehyde with the amine to form an imine, followed by in situ reduction.
A. Direct N-Alkylation with Alkyl Halides
This method is an SN2 reaction where the amine acts as a nucleophile.
Causality Behind Experimental Choices:
-
Alkylating Agent: Alkyl iodides are the most reactive, followed by bromides and chlorides. Primary alkyl halides are preferred to minimize competing elimination reactions.
-
Base: A mild base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is used to scavenge the hydrogen halide produced.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) are commonly used to facilitate the SN2 reaction.[8]
Experimental Protocol 4: Direct N-Alkylation
This protocol is a general procedure for the mono-alkylation of (isoquinolin-1-yl)methanamine.[8]
Materials:
-
(Isoquinolin-1-yl)methanamine
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (ACN)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a solution of (isoquinolin-1-yl)methanamine (1.0 eq) in anhydrous DMF or ACN, add K₂CO₃ (2.0-3.0 eq).
-
Alkylation: Add the alkyl halide (1.1-1.2 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C).
-
Monitoring: Monitor the reaction by TLC. The formation of both mono- and di-alkylated products should be watched for.
-
Work-up: Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to separate the desired mono-alkylated product from any di-alkylated byproduct and unreacted starting material.
B. Reductive Amination
Reductive amination is a highly efficient and controlled method for preparing secondary and tertiary amines.[9] It proceeds via the formation of an imine intermediate from the reaction of an amine with an aldehyde or ketone, which is then reduced in the same pot.
Causality Behind Experimental Choices:
-
Carbonyl Compound: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse substituents.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than the imine intermediate, minimizing the formation of alcohol byproducts.[9]
-
Solvent: Anhydrous chlorinated solvents such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) are commonly used.
Experimental Protocol 5: Reductive Amination
This protocol details the reductive amination of an aldehyde with (isoquinolin-1-yl)methanamine.[9]
Materials:
-
(Isoquinolin-1-yl)methanamine
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve (isoquinolin-1-yl)methanamine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in anhydrous DCE (to a concentration of 0.1-0.2 M).
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) in portions to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extraction and Purification: Follow the extraction, washing, drying, concentration, and purification steps as described in Protocol 1.
IV. Ugi Four-Component Reaction (U-4CR): A Gateway to Complexity
The Ugi four-component reaction is a powerful tool in combinatorial chemistry for the rapid generation of complex molecules from simple starting materials.[10] By employing (isoquinolin-1-yl)methanamine as the amine component, a diverse library of α-acylamino amides can be synthesized in a single step.
Causality Behind Experimental Choices:
-
Components: The reaction involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. The choice of each component directly influences the structure of the final product.
-
Solvent: Polar protic solvents like methanol or ethanol are typically used as they facilitate the formation of the imine and subsequent intermediates.[10]
-
Concentration: High concentrations of reactants (0.5 - 2.0 M) generally lead to higher yields.[11]
Experimental Protocol 6: Ugi Four-Component Reaction
This protocol provides a general procedure for the Ugi reaction using (isoquinolin-1-yl)methanamine.[12][13]
Materials:
-
(Isoquinolin-1-yl)methanamine
-
Aldehyde (e.g., benzaldehyde)
-
Carboxylic acid (e.g., acetic acid)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Methanol
Procedure:
-
Reaction Setup: In a vial, dissolve the aldehyde (1.0 eq) in methanol (to a concentration of ~1 M).
-
Component Addition: Add the (isoquinolin-1-yl)methanamine (1.0 eq), the carboxylic acid (1.0 eq), and the isocyanide (1.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction is often exothermic.
-
Work-up and Purification: The product may precipitate from the reaction mixture and can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by flash column chromatography.
Visualization of Key Methodologies
Workflow for Functionalization of Isoquinoline Methanamine
Caption: Reductive amination of an isoquinoline aldehyde to form a substituted methanamine.
Conclusion: A Versatile Toolkit for Drug Discovery
The functionalization of the methanamine group on the isoquinoline scaffold provides a rich and diverse toolkit for medicinal chemists. The methodologies presented herein—N-acylation, N-sulfonylation, N-alkylation (both direct and reductive), and the Ugi four-component reaction—offer reliable and adaptable protocols for the synthesis of novel derivatives. By understanding the underlying principles and carefully selecting the appropriate reaction conditions, researchers can efficiently explore the chemical space around this privileged heterocyclic core, paving the way for the discovery of new therapeutic agents.
References
-
Asymmetric electrophilic functionalization of amino-substituted heteroaromatic compounds: a convenient tool for the enantioselective synthesis of nitrogen heterocycles. (2024). RSC Publishing. [Link]
-
The use of the Ugi four-component condensation. PubMed. [Link]
-
Mechanism for sulfenylation of isoquinolinones with sulfonyl chlorides. ResearchGate. [Link]
-
Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. (2021). PMC. [Link]
-
Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. (2017). World Journal of Chemical Education. [Link]
-
Stereocontrolled synthesis of some novel functionalized heterocyclic amino ester and amide derivatives with multiple stereocenters. RSC Publishing. [Link]
-
Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. RSC Publishing. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC. [Link]
-
A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article. (2026). ResearchGate. [Link]
-
Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. (2018). ResearchGate. [Link]
-
Amino acids, heterocycles, peptides & proteins. IBMM. [Link]
-
One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023). ResearchGate. [Link]
-
Synthesis of Piperazines by C-H Functionalization. (2021). Encyclopedia.pub. [Link]
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). PMC. [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2019). PMC. [Link]
-
N-acylation in non-aqueous and aqueous medium: A review. (2011). Der Pharma Chemica. [Link]
-
N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. [Link]
-
N-Acylation of Amides With Acid Anhydrides by Way of Dual: Activation Using MGBR Oet. (2002). Scribd. [Link]
-
Synthesis of substituted isoquinolines by Deshmukh et al.¹¹¹. (2026). ResearchGate. [Link]
-
Synthesis of primary amines by one-pot reductive amination of aldehydes. (2015). Der Pharma Chemica. [Link]
-
N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Synthesis of N-(Isoquinolin-1-yl)sulfonamides via Ag 2 O-Catalyzed Tandem Reaction of ortho-Alkynylbenzaldoximes with Benchtop Stabilized Ketenimines. (2021). PubMed. [Link]
-
N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. (2025). ResearchGate. [Link]
-
N-Acylation in Combinatorial Chemistry. (2004). ResearchGate. [Link]
-
An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. (2024). MDPI. [Link]
-
C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. (2007). The Open Medicinal Chemistry Journal. [Link]
-
Drugs containing isoquinoline derivatives. ResearchGate. [Link]
-
Direct alkylation of quinolines with organolithium-activated 1,1-diborylalkanes. RSC Publishing. [Link]
-
Preparation of Substituted Quinolinyl and Isoquinolinyl Sulfonyl Chlorides for the Synthesis of Novel Sulfonamides. (2025). ResearchGate. [Link]
-
C-1 Alkynylation of N-Methyltetrahydroisoquinolines Through CDC: A Direct Access to Phenethylisoquinoline Alkaloids. (2016). ResearchGate. [Link]
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. scribd.com [scribd.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. The use of the Ugi four-component condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories [pubs.sciepub.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Bischler-Napieralski reaction for fluorinated phenylethylamides
Technical Support Center: Optimizing the Bischler-Napieralski Reaction for Fluorinated Phenylethylamides
Diagnostic Overview Synthesizing 3,4-dihydroisoquinolines via the Bischler-Napieralski (BN) cyclization is a cornerstone of alkaloid synthesis and drug development. However, when working with fluorinated β -phenylethylamides, researchers frequently encounter stalled reactions, poor yields, or complete substrate degradation. This guide provides mechanistic troubleshooting, optimized protocols, and verified data to overcome the unique electronic barriers presented by fluorinated substrates.
Mechanistic Pathway & Logical Relationship
To understand the optimization, we must first visualize the modified activation pathway required to force the cyclization of electron-deficient arenes.
Fig 1: Tf2O-mediated amide activation pathway overcoming fluorine-induced arene deactivation.
Troubleshooting Guide (Q&A)
Q1: Why do standard POCl 3 conditions fail or give low yields for my fluorinated phenylethylamide? Causality: The Bischler-Napieralski reaction relies on the nucleophilic attack of the aromatic ring onto the electrophilic amide carbon. Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I effect) that depletes electron density from the aromatic π -system. This severely deactivates the ring, making it a poor nucleophile. Standard dehydrating agents like POCl 3 or P 2 O 5 generate an imidoyl chloride intermediate that is simply not electrophilic enough to overcome the high activation energy barrier of the deactivated ring[1]. Consequently, the reaction stalls, or the prolonged heating required leads to substrate degradation.
Q2: How do I optimize the dehydrating agent for electron-deficient rings? Solution: Transition from phosphorus-based reagents to Trifluoromethanesulfonic anhydride (Tf 2 O) paired with a mild, non-nucleophilic base like 2-chloropyridine (2-ClPyr) [2]. Causality: Tf 2 O reacts with the amide to form an O-triflyl imidoyl intermediate, which rapidly dissociates into a highly reactive nitrilium triflate species. This nitrilium ion is significantly more electrophilic than the intermediates generated by POCl 3 . By drastically lowering the LUMO energy of the electrophile, the system compensates for the poor nucleophilicity of the fluorinated arene, facilitating the difficult intramolecular Friedel-Crafts-type cyclization.
Q3: I am observing significant side-reactions and poor conversion with Tf 2 O. How do I control the temperature and base selection? Causality: If the base is too nucleophilic (e.g., standard pyridine or DMAP), it will attack the highly reactive nitrilium intermediate, forming a stable pyridinium adduct and halting the cyclization. Using sterically hindered or electronically deactivated bases like 2-chloropyridine prevents this off-target trapping[3]. Furthermore, adding Tf 2 O at room temperature causes uncontrolled exothermic activation, leading to intermolecular dimerization or decomposition. You must activate the amide at -78 °C to ensure quantitative, controlled formation of the imidoyl/nitrilium species before allowing the temperature-dependent cyclization step to proceed.
Validated Experimental Protocol
Step-by-Step Methodology: Tf 2 O/2-Chloropyridine Mediated Cyclization This protocol acts as a self-validating system: the distinct color change confirms electrophilic activation, while the temperature gradient controls the reaction kinetics to prevent dimerization.
-
Preparation: Flame-dry a Schlenk flask under argon. Dissolve the fluorinated β -phenylethylamide (1.0 equiv, e.g., 1.0 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Base Addition: Add 2-chloropyridine (1.2 to 3.2 equiv, depending on substrate acidity) to the solution. Stir for 5 minutes at room temperature, then cool the mixture to -78 °C using a dry ice/acetone bath.
-
Electrophilic Activation: Dropwise add Trifluoromethanesulfonic anhydride (Tf 2 O, 1.1 to 2.1 equiv). Validation Check: The solution will typically transition to a yellow/orange hue, confirming the generation of the nitrilium intermediate.
-
Controlled Cyclization: Maintain the reaction at -78 °C for 15 minutes to ensure complete activation. Gradually warm the reaction to room temperature (23 °C). For highly deactivated polyfluorinated substrates, gentle heating to 45 °C in an oil bath or microwave irradiation (130 °C for 10 mins) may be required to push the cyclization to completion.
-
Quenching & Workup: Quench the reaction strictly with saturated aqueous NaHCO 3 to neutralize the triflic acid byproduct. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting fluorinated 3,4-dihydroisoquinoline via flash column chromatography. Critical Step: Pre-treat the silica gel with 1% Et 3 N in the Hexanes/EtOAc eluent to prevent acid-catalyzed degradation of the product on the column.
Quantitative Data Comparison
To guide your reagent selection, the following table summarizes the expected performance of various dehydrating systems when applied to electron-deficient (fluorinated) substrates.
Table 1: Comparison of Dehydrating Agents for Fluorinated Substrates
| Reagent System | Electrophilic Intermediate | Base Required | Typical Temperature | Expected Yield (Fluorinated Arenes) |
| POCl 3 | Imidoyl Chloride | None / Triethylamine | 80 - 110 °C (Reflux) | < 20% (or trace) |
| P 2 O 5 | Phosphoryl Imidate | None | 110 - 150 °C | 10 - 30% |
| Tf 2 O / Pyridine | Nitrilium Ion | Pyridine | -78 °C to 23 °C | < 10% (Pyridinium trapping) |
| Tf 2 O / 2-ClPyr | Nitrilium Triflate | 2-Chloropyridine | -78 °C to 45 °C | 75 - 95% |
References
- Benchchem Technical Support. "Optimization of Isoquinoline Synthesis via Bischler-Napieralski Reaction." Benchchem.
- Zhang, H., Riomet, M., Maulide, N. "Trifluoromethanesulfonic Anhydride in Amide Activation: A Powerful Tool to Forge Heterocyclic Cores." TCI Chemicals.
- Movassaghi, M., et al. "Synthesis of Spirocyclic Indolines by Interruption of the Bischler–Napieralski Reaction." Organic Letters, PMC/NIH.
- Movassaghi, M., et al. "Direct Observation of Intermediates Involved in the Interruption of the Bischler–Napieralski Reaction." PMC/NIH.
Sources
Technical Support Center: Troubleshooting Polysubstituted Isoquinoline Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks during the synthesis of polysubstituted isoquinolines. Whether you are utilizing classical cyclodehydration methods or modern transition-metal-catalyzed C–H annulations, side reactions such as over-oxidation, regioisomer mixtures, and competitive dimerization can severely compromise your yields.
This guide moves beyond generic protocols. Here, we dissect the causality behind these experimental failures and provide field-proven, self-validating troubleshooting strategies to ensure the integrity of your synthetic workflows.
Module 1: Classical Cyclizations (Bischler-Napieralski)
The Bischler-Napieralski (BN) reaction remains a cornerstone for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides. However, the harsh dehydrating conditions often lead to unexpected side products.
Q: Why is my reaction yielding styrenes instead of the desired 3,4-dihydroisoquinoline? A: This is a classic mechanistic deviation known as the retro-Ritter reaction. According to detailed studies, the BN reaction proceeds via an initial dehydration to form an imidoyl chloride (or phosphate), which upon heating generates a highly reactive nitrilium salt intermediate[1]. If the arene is not sufficiently electron-rich to undergo rapid intramolecular electrophilic aromatic substitution (EAS), the nitrilium ion will instead undergo a retro-Ritter elimination, expelling a nitrile to form a styrene derivative[1].
-
The Fix: Shift the equilibrium by using the corresponding nitrile as your reaction solvent. Alternatively, abandon standard dehydrating agents (like POCl₃) and use oxalyl chloride. This generates an N-acyliminium intermediate rather than a nitrilium salt, completely bypassing the retro-Ritter pathway[1].
Q: I am observing poor regioselectivity. My starting material has a meta-methoxy group, but the cyclization is occurring at the wrong position. Why? A: The cyclization step is an intramolecular EAS. Activating groups dictate the site of ring closure based on electron density. If an electron-donating group (EDG) is located at the meta-position of the aromatic ring, the cyclization is electronically directed to occur predominantly at the para-position relative to that substituent[2].
-
The Fix: If you require cyclization at the ortho-position, you must strategically install a removable blocking group (e.g., a halogen or silyl group) at the para-position prior to the cyclization step to force the desired regiochemistry.
Caption: Mechanistic divergence in the Bischler-Napieralski reaction leading to styrene side products.
Module 2: Transition-Metal Catalyzed C–H Annulation
Modern approaches often utilize Rh(III), Pd(II), or Cu(I) to catalyze the oxidative coupling of aryl aldimines or oximes with alkynes. While powerful, these methods introduce new classes of side reactions.
Q: I am using a Rh(III) catalyst for the oxidative coupling of an aryl aldimine with a terminal alkyne, but I am isolating massive amounts of a byproduct and very little isoquinoline. What is happening? A: You are observing competitive alkyne dimerization (homocoupling). Under the oxidative conditions required to turn over the Rh(III)/Rh(I) catalytic cycle (often utilizing Cu(OAc)₂ as an oxidant), terminal alkynes are highly susceptible to Glaser-type homocoupling[3].
-
The Fix: The most robust solution is to design your synthesis around internal alkynes, which do not dimerize[3]. If a terminal alkyne is absolutely required for your target scaffold, you must modify the ligand sphere. Adding a phosphite ligand, such as triisopropyl phosphite, has been proven to suppress alkyne homocoupling side reactions by modulating the metal's reactivity[4].
Q: When using unsymmetrical internal alkynes in Rh(III) annulations, I get an inseparable mixture of regioisomers. How is regioselectivity determined here? A: Regioselectivity in this transformation is governed by the migratory insertion of the alkyne into the rhodacycle intermediate. The insertion is highly sensitive to steric differentiation. The larger substituent of the alkyne is regioselectively placed at the benzylic position of the resulting isoquinoline (away from the nitrogen atom) to minimize steric clash with the metal center during the transition state[3].
-
The Fix: If your unsymmetrical alkyne has substituents of similar steric bulk (e.g., methyl vs. ethyl), you will inevitably get a mixture. Redesign the alkyne to maximize steric disparity (e.g., methyl vs. tert-butyl or phenyl), or utilize a directing group on one of the alkyne substituents to coordinate the metal and enforce a single insertion geometry.
Caption: Rh(III)-catalyzed C-H annulation pathways highlighting regioselectivity and dimerization.
Module 3: Quantitative Troubleshooting Data
To assist in your optimization, below is a comparative data table summarizing how specific parameter changes directly impact the ratio of desired product to side product in these syntheses.
| Synthesis Method | Substrate / Reagent Condition | Major Side Reaction | Yield (Desired) | Yield (Side Product) |
| Bischler-Napieralski | POCl₃, Toluene, Reflux | Retro-Ritter (Styrene) | 45% | 35% |
| Bischler-Napieralski | Oxalyl Chloride, DCM, 0 °C | None (Suppressed) | 88% | < 2% |
| Rh(III) Annulation | Terminal Alkyne, No Ligand | Alkyne Dimerization | 15% | 60% |
| Rh(III) Annulation | Terminal Alkyne, P(OiPr)₃ | None (Suppressed) | 72% | < 5% |
| Rh(III) Annulation | Unsymmetrical Alkyne (Me vs Et) | Regioisomer Formation | 55% (Major) | 40% (Minor) |
| Rh(III) Annulation | Unsymmetrical Alkyne (Me vs Ph) | Regioisomer Formation | 91% (Major) | < 5% (Minor) |
Module 4: Experimental Troubleshooting Protocols
Protocol 1: Modified Bischler-Napieralski (Suppression of Retro-Ritter)
Use this self-validating protocol when standard POCl₃ conditions yield styrenes.
-
Preparation: Flame-dry a Schlenk flask under argon. Dissolve the β-arylethylamide (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).
-
Activation: Cool the solution to 0 °C using an ice bath. Dropwise, add oxalyl chloride (1.2 mmol), followed by a catalytic amount of anhydrous DMF (2 drops). Causality note: This generates the Vilsmeier-Haack type reagent in situ to form the N-acyliminium ion.
-
Cyclization: Stir at 0 °C for 30 minutes, then add a Lewis acid (e.g., FeCl₃, 1.2 mmol) to promote the intramolecular EAS. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench & Workup: Carefully quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Validation: Analyze the crude mixture via ¹H NMR. The disappearance of the amide N-H proton and the absence of vinylic protons (typically 5.0–6.5 ppm) confirm the suppression of the retro-Ritter pathway.
Protocol 2: Rh(III)-Catalyzed Annulation with Terminal Alkynes
Use this protocol to suppress alkyne homocoupling.
-
Catalyst Setup: In a glovebox, charge a sealed tube with [Cp*RhCl₂]₂ (2.5 mol%), Cu(OAc)₂·H₂O (2.1 equiv as the stoichiometric oxidant), and the aryl aldimine substrate (1.0 mmol).
-
Ligand Addition: Add triisopropyl phosphite (10 mol%) to the solid mixture. Causality note: The phosphite ligand coordinates to the Rh center, altering its redox potential and sterics to disfavor the dual-alkyne coordination required for Glaser coupling.
-
Solvent & Substrate: Add anhydrous 1,2-dichloroethane (DCE, 5 mL) and the terminal alkyne (1.2 mmol).
-
Reaction: Seal the tube, remove from the glovebox, and heat to 85 °C in an oil bath for 16 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove copper salts. Concentrate the filtrate.
-
Validation: Purify via flash column chromatography. The lack of a distinct, highly non-polar spot on TLC (which corresponds to the conjugated diyne dimer) indicates successful suppression.
References
- Bischler-Napieralski Reaction - Organic Chemistry Portal. organic-chemistry.org.
- Bischler-Napieralski Reaction - J&K Scientific LLC. jk-sci.com.
- Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes | Journal of the American Chemical Society. acs.org.
- Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionaliz
Sources
Optimization of Suzuki coupling conditions for 6-bromo-isoquinolines
Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the Suzuki-Miyaura coupling of 6-bromo-isoquinolines.
Isoquinolines are notoriously challenging substrates. The presence of the basic nitrogen atom and the unique electronic distribution across the fused bicyclic ring system often lead to catalyst deactivation, poor regioselectivity, and competing side reactions. This guide moves beyond basic troubleshooting to explain the causality behind experimental failures, providing you with field-proven, self-validating protocols to optimize your yields.
Part 1: Visualizing the Optimization Logic
Before diving into specific troubleshooting steps, it is crucial to understand the decision-making matrix for optimizing N-heterocycle couplings. The flowchart below outlines the primary failure modes and their corresponding mechanistic solutions.
Optimization workflow for resolving common Suzuki-Miyaura coupling issues with 6-bromo-isoquinolines.
Part 2: Troubleshooting Guides & FAQs
Q1: My reaction stalls at 30% conversion. Adding more Pd(PPh3)4 or increasing the temperature does not improve the yield. What is happening? The Causality: You are experiencing catalyst poisoning. The basic nitrogen lone pair of the isoquinoline ring strongly coordinates to the electrophilic Pd(II) intermediate formed after oxidative addition. This creates a highly stable, off-cycle resting state that prevents the transmetalation step from occurring. The Solution: You must alter the steric and electronic environment of the palladium center. Switch from standard triphenylphosphine to bulky, electron-rich Buchwald ligands like XPhos or SPhos [1]. The extreme steric bulk of these biaryl phosphines prevents multiple isoquinoline molecules from coordinating to the metal, while their electron-rich nature accelerates both oxidative addition and reductive elimination. Alternatively, emerging green chemistry protocols utilizing Nickel-catalysis (e.g., tri-ProPhos Ni) [2] have shown remarkable resilience against N-heterocycle deactivation.
Q2: LCMS analysis shows significant amounts of the deborylated starting material (Ar-H) instead of my coupled product. How do I prevent this? The Causality: You are observing protodeboronation. This is a base-mediated hydrolysis of the carbon-boron bond that competes directly with transmetalation [3]. When coupling 6-bromo-isoquinolines, transmetalation is often the rate-limiting step. If the boronic acid sits in a basic, aqueous environment waiting for a sluggish Pd-complex, thermodynamics will favor its decomposition. The Solution: You must accelerate transmetalation while stabilizing the boron species.
-
Switch from a boronic acid to a more stable pinacol ester (Bpin) or MIDA boronate.
-
Lower the basicity of your system. Replace strong bases (NaOH, Na2CO3) with milder alternatives like K3PO4.
-
Optimize the solvent ratio. Closed-loop optimization studies [4] have demonstrated that using Pd G4 precatalysts with a tightly controlled Dioxane:Water ratio significantly reduces protodeboronation by ensuring the active catalytic species is readily available to intercept the boronate before hydrolysis occurs.
Q3: I am trying to couple a 1-chloro-6-bromoisoquinoline, but the coupling is occurring at the C1-chlorine position instead of the C6-bromine. Why is the standard halide reactivity order reversed? The Causality: In standard arenes, the C-Br bond is weaker and undergoes oxidative addition much faster than a C-Cl bond (ArI > ArBr > ArCl). However, the intrinsic electrophilicity of the C1 position in isoquinolines [5]—driven by the adjacent electron-withdrawing nitrogen atom—severely depletes electron density at that specific carbon. This electronic activation is sufficient to override the thermodynamic bond-strength hierarchy, making the C1-Cl bond more reactive toward the electron-rich Pd(0) catalyst than the C6-Br bond. The Solution: To achieve coupling at C6, you must either perform the Suzuki coupling on a 6-bromo precursor before installing the C1 functionality, or utilize highly specialized, sterically demanding catalysts that are sensitive to the steric hindrance near the C1 position.
Part 3: Quantitative Optimization Matrix
To facilitate rapid experimental design, the following table summarizes the quantitative shifts in reaction parameters required when moving from standard arenes to challenging N-heterocycles like 6-bromo-isoquinoline.
| Parameter | Standard Arene Condition | Optimized Isoquinoline Condition | Mechanistic Rationale |
| Precatalyst | Pd(PPh3)4 (5-10 mol%) | XPhos Pd G3 or G4 (1-3 mol%) | G3/G4 precatalysts ensure rapid generation of the active monoligated Pd(0) species, preventing initial catalyst aggregation. |
| Ligand | PPh3 | XPhos or SPhos | Biaryl backbone provides steric shielding against N-coordination; electron-rich nature accelerates catalytic cycle. |
| Base | Na2CO3 (Aqueous) | K3PO4 (Anhydrous or 10:1 mix) | Milder basicity reduces the rate of protodeboronation while still effectively activating the boronic ester. |
| Boron Source | Aryl-B(OH)2 | Aryl-Bpin | Pinacol esters are significantly more resistant to base-catalyzed hydrolysis (protodeboronation) at elevated temperatures. |
| Solvent | Toluene/EtOH/H2O | 1,4-Dioxane / H2O (10:1) | Dioxane provides excellent solubility for the organic partners, while a minimal, controlled water ratio facilitates base dissolution without promoting hydrolysis. |
Part 4: Self-Validating Experimental Protocol
This methodology utilizes a 3rd Generation Buchwald precatalyst (XPhos Pd G3) to ensure high turnover numbers and prevent isoquinoline-induced catalyst poisoning. The protocol is designed to be self-validating, meaning it includes specific observational checkpoints to confirm the reaction is proceeding correctly.
Reagents:
-
6-Bromo-isoquinoline (1.0 equiv, 1.0 mmol)
-
Arylboronic acid pinacol ester (Aryl-Bpin) (1.2 equiv, 1.2 mmol)
-
XPhos Pd G3 (0.02 equiv, 2 mol%)
-
K3PO4 (2.0 equiv, 2.0 mmol)
-
1,4-Dioxane (Degassed, 4.0 mL)
-
Deionized Water (Degassed, 0.4 mL)
Step-by-Step Methodology:
-
Atmosphere Control (Critical Step): To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the 6-bromo-isoquinoline, Aryl-Bpin, XPhos Pd G3, and K3PO4. Seal the tube with a septum. Evacuate the tube under high vacuum for 3 minutes, then backfill with dry Nitrogen or Argon. Repeat this cycle three times.
-
Validation Checkpoint: The solid mixture should appear as a free-flowing, pale yellow/tan powder. Any dark brown/black discoloration at this stage indicates premature decomposition of the Pd precatalyst due to moisture or oxygen.
-
-
Solvent Introduction: Syringe in the degassed 1,4-Dioxane followed by the degassed water. (Degassing solvents via sparging with Argon for 30 minutes prior to use is mandatory to prevent oxidative homocoupling of the boronic ester).
-
Activation & Heating: Place the reaction vessel in a pre-heated oil bath at 80 °C. Stir vigorously (800+ RPM) to ensure proper mixing of the biphasic system.
-
Validation Checkpoint: Within the first 15-30 minutes, the reaction mixture should transition from a pale suspension to a homogeneous, deeply colored solution (often dark red or orange), indicating the successful generation of the active Pd(0) species and initiation of the catalytic cycle.
-
-
In-Process Monitoring: After 2 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL of Acetonitrile, and analyze via LCMS.
-
Validation Checkpoint: You should observe >80% consumption of the 6-bromo-isoquinoline. If unreacted starting material remains alongside the protodeboronated byproduct (Ar-H), the transmetalation step is failing. Do not add more catalyst; instead, verify the pH and water content of your system.
-
-
Workup & Scavenging: Once complete (typically 3-4 hours), cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with water (2 x 10 mL). To remove residual palladium (which strongly coordinates to the isoquinoline product), add a metal scavenger such as SiliaMetS Thiol (0.5 g) to the organic layer and stir for 1 hour before filtering through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (typically Hexanes/Ethyl Acetate gradients).
References
-
Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. University of Illinois. [Link]
-
The intrinsic electrophilicity of C1 in isoquinolines is sufficient to override the usual ArBr > ArCl order of halide reactivity. ResearchGate. [Link]
Technical Support Center: Purification of Polar Fluorinated Isoquinolines
Welcome to the Technical Support Center. This hub is engineered for researchers, analytical scientists, and drug development professionals facing the unique chromatographic challenges of polar fluorinated isoquinolines. The combination of a basic nitrogen heterocycle, polar functional groups, and highly electronegative fluorine atoms creates complex, often unpredictable retention behaviors.
This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-purity isolation.
Visualizing the Purification Strategy
Decision matrix for selecting the optimal purification strategy for fluorinated isoquinolines.
Troubleshooting Guides & FAQs
Q1: My fluorinated isoquinoline derivative is streaking severely on standard normal-phase silica gel. Why is this happening, and how can I fix it? Causality: Isoquinolines contain a basic nitrogen atom that interacts strongly with the acidic silanol groups (pKa ~4.5) on bare silica. This leads to secondary ion-exchange retention mechanisms that cause peak tailing and streaking. Furthermore, the addition of fluorine atoms creates strong localized dipoles, exacerbating unpredictable adsorption and causing "fluorophilic" retention that bare silica cannot efficiently resolve. Solution: Abandon bare silica. Transition to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a Pentafluorophenyl (PFP) column. If normal-phase conditions are strictly required for solubility, pre-treat the silica with 1% triethylamine (TEA) to mask active silanols, or utilize an amine-functionalized silica column.
Q2: Why should I choose a Pentafluorophenyl (PFP) column over a standard C18 column for these compounds? Causality: Standard C18 columns rely almost entirely on hydrophobic (dispersive) interactions. Polar fluorinated compounds often elute too quickly or co-elute with impurities on C18 due to their reduced hydrophobicity. PFP columns, however, offer multiple orthogonal retention mechanisms: hydrophobic, π−π interactions, dipole-dipole interactions, and specific "fluorophilic" interactions. The highly electronegative pentafluorophenyl ring acts as a strong electron acceptor, engaging in charge-transfer interactions with the electron-rich isoquinoline core, while simultaneously recognizing the fluorinated substituents [1]. This provides enhanced steric recognition and shape selectivity, often allowing for the baseline resolution of positional isomers (e.g., 5-fluoro vs. 6-fluoro isoquinolines) that co-elute on C18 [2].
Q3: When scaling up to preparative purification, should I use RP-HPLC or Supercritical Fluid Chromatography (SFC)? Causality: For highly basic polar heterocycles, SFC is increasingly the gold standard. SFC utilizes supercritical CO2 with a polar co-solvent (like methanol). When paired with a basic stationary phase like 2-Ethylpyridine (2-EP), SFC provides excellent peak shapes. The basic stationary phase repels the basic isoquinoline nitrogen, mitigating the tailing typically seen on silica-based RP columns [3]. Furthermore, SFC offers 3x to 5x faster run times and eliminates the need to lyophilize large volumes of toxic aqueous waste, providing a self-validating system of efficiency and sustainability.
Quantitative Data: Stationary Phase Comparison
To assist in column selection, the following table summarizes the performance metrics of various stationary phases when applied to polar fluorinated isoquinolines.
| Stationary Phase | Primary Retention Mechanism | Fluorophilic Affinity | Suitability for Basic N | Mobile Phase Compatibility |
| C18 (Alkyl) | Hydrophobic (Dispersive) | Low | Poor (Requires heavy modifiers) | H2O / MeCN / MeOH |
| PFP (Fluorophenyl) | π−π , Dipole, Fluorophilic | High | Moderate (Requires acidic modifier) | H2O / MeCN / MeOH |
| Bare Silica | Adsorption, H-bonding | Low | Very Poor (Severe tailing) | Hexane / EtOAc / DCM |
| 2-EP (SFC) | H-bonding, Dipole-Dipole | Moderate | Excellent (Self-masking) | CO2 / MeOH |
Validated Experimental Protocols
Protocol 1: RP-HPLC Purification using a Pentafluorophenyl (PFP) Column
Self-Validating Principle: The use of an acidic modifier ensures the isoquinoline nitrogen remains fully protonated, preventing mixed-mode retention and ensuring sharp peaks driven purely by the PFP phase's orthogonal interactions.
-
Column Preparation: Install a high-purity PFP column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Equilibrate with 95% Solvent A (0.1% Trifluoroacetic acid [TFA] in H2O ) and 5% Solvent B (0.1% TFA in Acetonitrile) for 10 column volumes.
-
Sample Preparation: Dissolve the crude polar fluorinated isoquinoline in a 1:1 mixture of the initial mobile phase. Filter through a 0.22 µm PTFE syringe filter to remove particulates.
-
Gradient Elution:
-
0–5 min: Isocratic hold at 5% B to focus the polar analytes at the column head.
-
5–25 min: Linear gradient from 5% B to 60% B. (Fluorinated positional isomers typically resolve between 30-45% B).
-
25–30 min: Flush at 95% B to elute highly retained lipophilic impurities.
-
-
Detection & Fractionation: Monitor UV absorbance at 254 nm and 288 nm (characteristic for isoquinolines). Collect fractions based on threshold triggering.
-
Validation: Re-inject a 10 µL aliquot of the main fraction under the same conditions to verify >98% purity and confirm the absence of co-eluting isomers.
Protocol 2: SFC Purification of Basic Fluorinated Isoquinolines
Self-Validating Principle: Utilizing a 2-Ethylpyridine (2-EP) column eliminates the need for basic mobile phase additives (like DEA or TEA) which complicate downstream solvent removal and compound recovery [4].
-
System Setup: Utilize an analytical or preparative SFC system equipped with a 2-EP stationary phase. Set the Automated Back Pressure Regulator (ABPR) to 120 bar and the column oven to 40°C to maintain CO2 in the supercritical state.
-
Co-Solvent Selection: Prepare the co-solvent (Modifier) as 100% LC-MS grade Methanol. Note: For extremely polar derivatives, adding 10 mM Ammonium Formate to the methanol can further sharpen peaks.
-
Method Execution:
-
Flow rate: 3.0 mL/min (Analytical) or 50-100 mL/min (Preparative).
-
Gradient: 5% to 40% Methanol over 10 minutes.
-
-
Recovery: Collect fractions using a gas-liquid separator. The CO2 safely vents, leaving the purified fluorinated isoquinoline dissolved in a small volume of methanol, ready for immediate rotary evaporation.
References
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at:[Link]
-
HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC North America. Available at:[Link]
-
Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review. Available at:[Link]
-
An Assessment of Stationary Phase Selectivity in SFC. LCGC International. Available at:[Link]
Sources
Isoquinoline Synthesis & Purification: Technical Support Center
Welcome to the Technical Support Center for isoquinoline synthesis and purification. This guide is designed for researchers, synthetic chemists, and drug development professionals who require robust, scalable solutions for isolating high-purity isoquinoline alkaloids.
Below, we address the most critical troubleshooting scenarios, provide mechanistic explanations for impurity formation, and outline self-validating protocols to ensure your purification workflows are mathematically and chemically sound.
Part 1: Diagnostic FAQs – Reaction-Specific Impurities & Causality
Q1: My Bischler-Napieralski cyclization yields a dark, tarry crude with significant amounts of unreacted β -phenylethylamide. Why is this happening, and how do I separate the product? A1:
-
Causality: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that converts β -phenylethylamides into 3,4-dihydroisoquinolines using strong dehydrating agents like POCl 3 or P 2 O 5 (1)[1]. If your aromatic ring lacks electron-donating groups, the cyclization becomes thermodynamically sluggish. Prolonged heating to force the reaction causes the POCl 3 and solvent to degrade into polymeric "tars."
-
Resolution: Do not attempt to push the reaction indefinitely. Instead, quench the reaction and separate the basic isoquinoline product from the neutral unreacted amides and non-basic tars using a rigorous acid-base extraction (see Protocol 1).
Q2: During the Pomeranz-Fritsch synthesis, I am isolating significant amounts of uncyclized benzalaminoacetal intermediates. How can I drive this to completion and remove the acetal? A2:
-
Causality: The Pomeranz-Fritsch reaction relies on the acid-catalyzed cyclization of a benzalaminoacetal intermediate (2)[2]. Incomplete cyclization typically occurs due to insufficient acid concentration, steric hindrance, or premature quenching.
-
Resolution: Because the uncyclized acetal has a different basicity profile compared to the fully aromatized isoquinoline, an optimized acid-base workup followed by crystallization of the isoquinoline as a hydrochloride salt will effectively purge the acetal impurity.
Q3: Standard silica gel chromatography of my isoquinoline product shows severe peak tailing and co-elution with brownish impurities. What is the mechanistic cause? A3:
-
Causality: Isoquinoline is a weak base (pKa ~5.4) due to the lone pair of electrons on its sp 2 -hybridized nitrogen atom (3)[3]. This basic nitrogen interacts strongly via hydrogen bonding and ionic interactions with the acidic silanol groups (Si-OH) on standard stationary phase silica, leading to chemisorption and peak tailing (4)[4].
-
Resolution: Switch to amine-functionalized silica gel (Protocol 2) or add 1-2% triethylamine (Et 3 N) to your mobile phase to competitively cap the active silanol sites.
Part 2: Quantitative Data Presentation
The following table summarizes the most common impurities encountered during isoquinoline synthesis, their origins, and the expected recovery rates when applying targeted purification strategies.
| Impurity Type | Source / Reaction | Typical % in Crude | Recommended Purification | Expected Recovery (%) |
| Unreacted β -phenylethylamide | Bischler-Napieralski | 5 - 20% | Acid-Base Extraction | > 90% |
| Uncyclized benzalaminoacetal | Pomeranz-Fritsch | 10 - 25% | Acid-Base Extraction | 85 - 95% |
| Over-oxidized side products | Pictet-Spengler | 2 - 10% | Amine-Functionalized Silica | 75 - 85% |
| Tarry Polymeric Byproducts | High-temp cyclizations | 10 - 30% | Charcoal Filtration + Distillation | 60 - 80% |
Part 3: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, every protocol must contain built-in validation steps. Do not proceed to subsequent steps without confirming the success of the current one.
Protocol 1: Self-Validating Acid-Base Extraction
Objective: Isolate basic isoquinoline from neutral/acidic impurities (e.g., unreacted amides, polymeric tars).
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane, DCM).
-
Protonation (Acidic Extraction): Transfer the solution to a separatory funnel. Add 1.0 M HCl (aq) until the aqueous phase reaches pH < 2. Shake vigorously and vent.
-
Causality: The acid protonates the isoquinoline nitrogen, converting it into a highly water-soluble isoquinolinium chloride salt.
-
Self-Validation Check: Spot the aqueous layer on a TLC plate. Under 254 nm UV light, the target compound must remain entirely at the baseline (Rf = 0), confirming complete protonation and salt formation.
-
-
Phase Separation: Collect the aqueous layer. Wash the organic layer with one additional portion of 1.0 M HCl. Discard the organic layer (which now contains the neutral impurities and tars).
-
Deprotonation (Basification): Cool the combined aqueous layers in an ice bath. Slowly add 40% NaOH (aq) dropwise until the pH is > 10.
-
Causality: The strong base removes the proton from the isoquinolinium salt, regenerating the neutral, lipophilic free-base isoquinoline, which will precipitate or form a cloudy suspension.
-
-
Recovery Extraction: Extract the basic aqueous phase with fresh DCM (3x).
-
Self-Validation Check: Check the pH of the remaining aqueous layer to ensure it is still > 10. Spot the aqueous layer on TLC; the absence of UV-active spots confirms 100% of the isoquinoline has partitioned into the organic phase.
-
-
Isolation: Dry the combined organic extracts over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure to yield the purified isoquinoline.
Protocol 2: Amine-Functionalized Silica Gel Chromatography
Objective: Purify isoquinolines without peak tailing or compound degradation.
-
Column Packing: Slurry-pack a column using amine-functionalized silica gel (NH 2 -silica) with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve the crude isoquinoline in a minimal volume of the mobile phase and load it onto the column.
-
Elution: Run the column using a gradient, slowly increasing the polarity (e.g., up to 70:30 Hexane:Ethyl Acetate).
-
Causality: The amine groups on the stationary phase prevent the basic isoquinoline nitrogen from interacting with acidic silanols, ensuring sharp, Gaussian peak shapes (5)[5].
-
Self-Validation Check: Co-spot the collected fractions against the crude mixture on an NH 2 -functionalized TLC plate. The target isoquinoline should elute as a tight, circular spot rather than a smeared streak, validating the suppression of secondary interactions.
-
Part 4: Visualizations
Troubleshooting logic tree for Bischler-Napieralski isoquinoline synthesis.
Mechanistic workflow of a self-validating acid-base extraction for isoquinolines.
References
-
Benchchem. "The Discovery and Enduring Legacy of Isoquinoline Alkaloids: A Technical Guide for Researchers". 3
-
MDPI. "Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids". 1
-
Journal of the American Chemical Society. "Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways". 2
-
Benchchem. "Technical Support Center: 6-Iodoisoquinolin-3-amine Synthesis & Purification". 4
-
Thieme Connect. "Synthesis of Isoquinoline Alkaloids via Oxidative Amidation-Bischler-Napieralski Reaction".5
Sources
Technical Support Center: Scale-Up Synthesis of (6-Bromo-5-fluoroisoquinolin-1-yl)methanamine
Welcome to the Technical Support and Troubleshooting Center for the synthesis of (6-Bromo-5-fluoroisoquinolin-1-yl)methanamine (CAS: 2060052-58-4)[1]. This guide is designed for process chemists and drug development professionals transitioning this critical pharmaceutical building block from milligram-scale discovery to multi-gram or kilogram pilot scales.
Scaling up this specific isoquinoline derivative presents three distinct chemical engineering challenges: managing the highly exothermic N-oxidation, safely executing the Reissert-type cyanation with toxic reagents, and achieving a chemoselective nitrile reduction without cleaving the sensitive aryl bromide bond.
Process Workflow & Critical Control Points
Fig 1. Three-step scale-up workflow highlighting critical safety and chemoselectivity checkpoints.
Frequently Asked Questions & Troubleshooting
Q1: During the cyanation step (Step 2), we observe incomplete conversion and the formation of a dark, tarry byproduct at the 100g scale. How do we optimize this?
A1: This is a common issue in Reissert-Henze type reactions when scaling up. The direct cyanation of isoquinoline N-oxides using Trimethylsilyl cyanide (TMSCN) requires an activating agent or a specific base to proceed efficiently[2]. The tarry byproduct is often the result of unreacted N-oxide degrading under prolonged heating or localized high concentrations of base.
-
Solution: Ensure strictly anhydrous conditions. Trace moisture hydrolyzes TMSCN into volatile Hydrogen Cyanide (HCN), depleting your reagent and stalling the reaction. Utilize a mild base like N,N-Diisopropylethylamine (DIEA) or DBU in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[2][3]. Control the addition rate of TMSCN to manage the mild exotherm.
Q2: In the final reduction of the 1-carbonitrile to the methanamine (Step 3), we are losing the 6-bromo group. What is the best reducing agent for scale-up?
A2: You are experiencing competitive hydrodehalogenation (debromination). Catalytic hydrogenation (e.g., Pd/C with H₂) is strongly contraindicated here, as it will rapidly cleave the aryl bromide bond before or during nitrile reduction. Lithium aluminum hydride (LiAlH₄) can also cause partial debromination at elevated temperatures.
-
Solution: Transition to a Borane-Tetrahydrofuran complex (BH₃·THF) or Borane-Dimethyl sulfide (BMS). Borane is highly chemoselective for the reduction of nitriles to primary amines while leaving aryl halides intact[4].
Q3: What are the mandatory engineering controls for the TMSCN cyanation step?
A3: TMSCN is highly toxic and reacts with moisture to release HCN gas. Scale-up cannot be performed in a standard fume hood without secondary scrubbing. You must implement a dual-stage gas scrubbing system attached to the reactor vent:
-
Stage 1: 10% w/v aqueous NaOH (to trap HCN as NaCN).
-
Stage 2: Sodium hypochlorite (NaOCl, bleach) combined with NaOH (to oxidize the trapped cyanide to relatively benign cyanate).
Quantitative Data: Reducing Agent Selection Matrix
To validate the choice of reducing agent for Step 3, review the following chemoselectivity matrix based on standard process chemistry principles[4].
| Reducing Agent | Nitrile Reduction Efficiency | Risk of Debromination | Scalability / Safety Profile | Recommendation |
| H₂ / Pd/C | High | Critical (Near 100%) | Good, but requires pressure vessels. | REJECTED |
| LiAlH₄ | High | Moderate (Temp dependent) | Poor (Highly reactive, pyrophoric hazard at scale). | NOT ADVISED |
| NaBH₄ / CoCl₂ | Moderate | Low | Moderate (Generates heavy metal waste). | ACCEPTABLE |
| BH₃·THF | High | Very Low | Excellent (Requires controlled quench for H₂ gas). | OPTIMAL |
Standardized Scale-Up Protocols
Step 2: Cyanation of 6-Bromo-5-fluoroisoquinoline N-oxide
Note: This procedure assumes the N-oxide intermediate has been successfully synthesized and thoroughly dried.
-
Preparation: Purge a jacketed glass reactor with Argon. Charge the reactor with 6-Bromo-5-fluoroisoquinoline N-oxide (1.0 equivalent) and anhydrous Dichloromethane (DCM) to achieve a 0.5 M solution.
-
Base Addition: Add N,N-Diisopropylethylamine (DIEA) (2.0 equivalents) to the stirring mixture at 20°C[2].
-
Cyanation: Cool the reactor to 0°C. Using an addition funnel, add TMSCN (3.0 equivalents) dropwise over 60 minutes to control the exotherm[2].
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 10-12 hours. Monitor conversion via HPLC or TLC.
-
Quench: Cool the reactor back to 0°C. Carefully quench the reaction by the slow dropwise addition of saturated aqueous NaHCO₃. Warning: Ensure the dual-stage scrubber is active, as trace HCN may evolve.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 1-carbonitrile intermediate[2].
Step 3: Chemoselective Reduction to Methanamine
-
Preparation: In an Argon-purged reactor, dissolve the 1-carbonitrile intermediate (1.0 equivalent) in anhydrous THF (0.3 M). Cool the solution to 0°C.
-
Reduction: Slowly add a 1.0 M solution of BH₃·THF (3.0 equivalents) dropwise. Hydrogen gas evolution may occur; ensure proper venting.
-
Heating: Gradually warm the reaction to 60°C (reflux) and stir for 4-6 hours until the nitrile is fully consumed (monitor by LC-MS).
-
Complex Cleavage: Cool the reaction to 0°C. Crucial Step: Borane forms a stable complex with the resulting amine. To break this complex, carefully add 2M HCl in Methanol dropwise until gas evolution ceases, then heat to 60°C for 1 hour.
-
Isolation: Concentrate the mixture to remove THF and Methanol. Basify the aqueous residue with 2M NaOH to pH 10-11, then extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry, and concentrate to yield the crude (6-Bromo-5-fluoroisoquinolin-1-yl)methanamine.
References
- BLD Pharm Product Data. "(6-Bromo-5-fluoroisoquinolin-1-yl)methanamine". BLD Pharm.
- Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.MDPI.
- Silver(I)-Catalyzed Direct Route to Isoquinoline-N-Oxides.Thieme E-Books & E-Journals.
- 2-Bromo-5-hydroxybenzonitrile (Reduction and Debromination Principles).Benchchem.
Sources
Validation & Comparative
A Comparative Guide to the Definitive Structural Validation of (6-Bromo-5-fluoroisoquinolin-1-yl)methanamine by NMR Spectroscopy
Introduction: The Imperative of Unambiguous Structural Confirmation
In the landscape of drug discovery and materials science, the isoquinoline scaffold is a privileged structure, forming the core of numerous bioactive compounds. The synthesis of novel derivatives, such as (6-Bromo-5-fluoroisoquinolin-1-yl)methanamine, opens new avenues for investigation. However, the introduction of multiple substituents on the isoquinoline ring system necessitates a robust and unequivocal method for structural validation. The potential for isomeric impurities and incorrect substituent placement demands more than a cursory analytical confirmation; it requires a comprehensive elucidation strategy.
This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the complete structural assignment of (6-Bromo-5-fluoroisoquinolin-1-yl)methanamine. We will move beyond a simple checklist of spectra and instead detail the causality behind a multi-dimensional NMR approach, demonstrating how a combination of 1D and 2D experiments creates a self-validating system for absolute structural certainty. This document is intended for researchers, scientists, and drug development professionals who rely on precise molecular characterization to drive their projects forward.
Figure 1. Chemical structure and atom numbering scheme for (6-Bromo-5-fluoroisoquinolin-1-yl)methanamine.
Foundational Analysis: The Power and Pitfalls of 1D NMR
One-dimensional (1D) NMR, encompassing both ¹H and ¹³C spectra, serves as the bedrock of any structural elucidation effort. It provides the initial census of proton and carbon environments within the molecule.
¹H NMR Spectroscopy: A First Look
A standard ¹H NMR spectrum reveals the number of distinct proton environments, their electronic shielding, and their proximity to other protons through spin-spin coupling. For our target molecule, we anticipate signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the four protons on the isoquinoline core, a singlet for the aminomethyl (-CH₂) group, and a broad signal for the amine (-NH₂) protons.
Causality in Experimental Choice: While seemingly straightforward, the interpretation is fraught with ambiguity. The electron-withdrawing effects of the fluorine and bromine atoms, combined with the anisotropic effects of the fused ring system, make ab initio assignment of the aromatic protons (H-3, H-4, H-7, H-8) unreliable. Simple multiplicity patterns alone are insufficient to definitively assign each proton to its correct position.
¹³C{¹H} and DEPT NMR: The Carbon Skeleton
A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms. Combined with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, we can differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.[1] This is critical for confirming the presence of all 10 carbons in the molecule: one CH₂, four CHs, and five quaternary carbons (including those bearing the substituents).
Expert Insight: A key feature to look for is the carbon attached to the fluorine (C-5). This carbon will exhibit a large one-bond coupling constant (¹JCF), often appearing as a doublet with a splitting of over 200 Hz.[2] This provides an immediate marker for C-5 but does not, in isolation, confirm the positions of the other substituents.
The Limitation of 1D NMR: While 1D NMR provides the fundamental building blocks, it fails to connect them. We have a list of parts but no assembly instructions. To build the molecular framework, we must turn to two-dimensional (2D) techniques that reveal through-bond correlations.
Building the Framework: A Comparative Analysis of 2D NMR Techniques
Two-dimensional NMR experiments are the key to assembling the molecular puzzle. Each experiment provides a unique type of connectivity information, and together, they offer a cross-validating and definitive structural proof.
¹H-¹H COSY: Mapping the Proton Network
Correlation Spectroscopy (COSY) is the first step in mapping the molecule's proton framework by identifying protons that are coupled to each other (typically separated by two or three bonds).[3][4]
-
What it Reveals: For our molecule, the COSY spectrum is expected to show two isolated spin systems:
-
A correlation between H-3 and H-4 on the pyridine ring.
-
A correlation between H-7 and H-8 on the benzene ring.
-
-
Comparative Value: The COSY experiment elegantly separates the protons into their respective rings. However, it provides no information about how these two ring systems are connected, nor does it place the aminomethyl group or the quaternary carbons.
¹H-¹³C HSQC: Linking Protons to their Carbons
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton directly to the carbon atom to which it is attached (a one-bond correlation).[1][3][5]
-
What it Reveals: The HSQC spectrum will show cross-peaks connecting:
-
H-3 to C-3
-
H-4 to C-4
-
H-7 to C-7
-
H-8 to C-8
-
The -CH₂- protons to their corresponding carbon.
-
-
Comparative Value: HSQC acts as a powerful bridge between the ¹H and ¹³C assignments. By identifying the carbon attached to an already-assigned proton (or vice-versa), it allows for the confident assignment of all protonated carbons. Quaternary carbons, having no attached protons, are not visible in an HSQC spectrum.[6]
¹H-¹³C HMBC: The Definitive Connectivity Map
Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most critical experiment for elucidating the structure of a novel compound. It reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH), providing the long-range connectivity information needed to piece together the entire molecular skeleton.[3][7][8]
-
What it Reveals: The HMBC spectrum provides the final, unambiguous connections:
-
Placing the Aminomethyl Group: The protons of the -CH₂- group are expected to show a correlation to the quaternary carbon C-1, definitively placing the substituent. They will also show a key correlation across the ring junction to C-8a.
-
Connecting the Rings: The proton H-4 will show correlations to C-5 and across the junction to C-8a, while H-8 will correlate to C-6 and C-4a. These correlations stitch the two rings together and confirm the fusion pattern of the isoquinoline core.
-
Confirming Substituent Positions: The proton H-4 showing a correlation to the fluorine-bearing C-5 (identified by its large ¹JCF in the ¹³C spectrum) confirms the 5-fluoro position. Similarly, H-7 will show a correlation to the bromine-bearing C-6, locking in its position. The absence of protons at positions 5 and 6 is thus confirmed.
-
Experimental Protocols and Data
Scientific integrity demands reproducible methodologies. The following protocols outline the standard procedures for acquiring high-quality NMR data for structural elucidation.
Sample Preparation and NMR Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of (6-Bromo-5-fluoroisoquinolin-1-yl)methanamine in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as residual solvent peaks must not obscure important signals.[9][10][11]
-
Instrumentation: All spectra should be acquired on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire with a 30° pulse angle, a relaxation delay (d1) of 1 second, and an acquisition time (at) of at least 4 seconds to ensure good digitization of the signals. Typically, 16 scans are sufficient.
-
¹³C{¹H} NMR: Acquire with a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. A sufficient number of scans (e.g., 1024) should be used to achieve an adequate signal-to-noise ratio.
-
-
2D Spectra Acquisition:
-
COSY: Use standard gradient-selected (gs-COSY) pulse sequences. Acquire with 2-4 scans per increment and 256-512 increments in the F1 dimension.
-
HSQC: Use a gradient-selected, sensitivity-enhanced pulse sequence (e.g., hsqcedetgpsisp2.3). Set the ¹JCH coupling constant to an average value of 145 Hz.
-
HMBC: Use a gradient-selected pulse sequence (e.g., hmbcgplpndqf). Optimize the long-range coupling constant (ⁿJCH) to 8 Hz to observe typical two- and three-bond correlations.
-
Hypothetical NMR Data Summary
The following table summarizes the expected NMR data for (6-Bromo-5-fluoroisoquinolin-1-yl)methanamine in DMSO-d₆. This data serves as a reference for comparison with experimentally obtained results.
| Assignment | ¹H NMR (δ, ppm, mult., J Hz) | ¹³C NMR (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| C-1 | - | ~158.0 | - |
| -CH₂- | 4.15 (s, 2H) | ~45.5 | C-1, C-8a |
| -NH₂- | 2.50 (br s, 2H) | - | - |
| H-3 / C-3 | 8.30 (d, 5.8) | ~142.0 | C-1, C-4, C-4a |
| H-4 / C-4 | 7.85 (d, 5.8) | ~120.5 (d, ³JCF ≈ 4 Hz) | C-3, C-5, C-8a |
| C-4a | - | ~128.0 | - |
| C-5 | - | ~155.0 (d, ¹JCF ≈ 250 Hz) | - |
| C-6 | - | ~115.0 | - |
| H-7 / C-7 | 8.10 (d, 8.5) | ~135.0 | C-5, C-6, C-8a |
| H-8 / C-8 | 7.95 (d, 8.5) | ~125.0 | C-4a, C-6, C-7 |
| C-8a | - | ~136.0 | - |
Note: Chemical shifts (δ) are hypothetical and based on typical values for similar structures. Multiplicity (mult.): s=singlet, d=doublet, br s=broad singlet. Coupling constants (J) are in Hertz.
Integrated Workflow for Structural Validation
A logical workflow ensures that all pieces of data are integrated correctly to build the final structure. This process is not merely a sequence of experiments but a cycle of hypothesis, confirmation, and refinement.
Caption: A logical workflow for NMR-based structural elucidation.
The process begins with 1D NMR to gather a list of all proton and carbon signals. The COSY spectrum is then used to connect coupled protons, establishing the two aromatic ring fragments. The HSQC spectrum links these proton assignments to their directly attached carbons. Finally, the HMBC spectrum provides the crucial long-range correlations that connect all the individual fragments—the two rings and the aminomethyl group—into the final, unambiguous structure. This proposed structure is then rigorously checked against all acquired data to ensure perfect consistency.
Caption: Key HMBC correlations confirming the molecular structure.
Conclusion
The structural validation of a novel molecule like (6-Bromo-5-fluoroisoquinolin-1-yl)methanamine cannot be left to chance or based on incomplete data. While 1D NMR provides a foundational overview, it is the systematic and comparative application of 2D NMR techniques—COSY, HSQC, and particularly HMBC—that delivers irrefutable proof of structure. This integrated approach creates a self-validating dataset that confirms not only the core scaffold but also the precise placement of each substituent. For scientists in drug discovery and related fields, adopting this comprehensive workflow is essential for ensuring data integrity, enabling confident decision-making, and accelerating the pace of innovation.
References
- Vertex AI Search. (2025, September 30). 1H NMR Chemical Shifts for 6,7-Methoxyisoquinoline-1-carboxylic Acid. Filo.
- MDPI. (2024, December 31).
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC. [Link]
-
Chemistry LibreTexts. (2022, October 4). 4.13: NMR in Lab- Solvent Impurities. [Link]
-
Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]
-
Royal Society of Chemistry. (2025, May 29). A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods. Analyst. [Link]
-
ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
MDPI. (2025, April 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]
-
National Institutes of Health. (n.d.). NMR Characterization of RNA Small Molecule Interactions - PMC. [Link]
-
ACS Publications. (2018, August 20). Applications of Parametrized NMR Spin Systems of Small Molecules. Analytical Chemistry. [Link]
-
ResearchGate. (2025, August 5). Recent advances in small molecule NMR: Improved HSQC and HSQMBC experiments. [Link]
-
ResearchGate. (2025, August 5). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. [Link]
-
Wiley Online Library. (1992, July 1). 1H and 13C NMR studies of substituted isoquinolinium derivatives in different solvents. Magnetic Resonance in Chemistry. [Link]
-
Thieme. (n.d.). 4. 13C NMR Spectroscopy. [Link]
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
ResearchGate. (n.d.). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. [Link]
-
San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]
-
Wiley Online Library. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]
-
Scribd. (n.d.). 13-C NMR Chemical Shift Table. [Link]
-
National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC. [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]
-
Scribd. (n.d.). Structure Elucidation via NMR Analysis. [Link]
-
MDPI. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. researchgate.net [researchgate.net]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 5. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Evolving Landscape of NMR Structural Elucidation | MDPI [mdpi.com]
- 7. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. carlroth.com [carlroth.com]
A Researcher's Guide to Confirming Novel Isoquinoline Derivatives: The Power of High-Resolution Mass Spectrometry
In the fast-paced world of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Isoquinoline and its derivatives represent a significant class of heterocyclic compounds, forming the backbone of numerous natural alkaloids and synthetic pharmaceuticals with a wide range of biological activities.[1][2] As researchers synthesize novel isoquinoline derivatives, the ability to definitively confirm their proposed structures is paramount. This guide provides an in-depth comparison of analytical techniques for this purpose, with a primary focus on the unparalleled capabilities of High-Resolution Mass Spectrometry (HRMS).
The Challenge: Structural Elucidation of Novel Compounds
The synthesis of a novel molecule is only the first step. Before a compound can advance in the development pipeline, its exact molecular structure must be unequivocally determined. This process, known as structural elucidation, involves piecing together the atomic connectivity and stereochemistry of a molecule. For novel isoquinoline derivatives, this can be particularly challenging due to the potential for various isomeric forms and complex substitution patterns.
Why HRMS is the Gold Standard for Initial Confirmation
High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool for the initial confirmation of molecular structures.[3][4] Unlike nominal mass spectrometry, which measures the mass-to-charge ratio (m/z) to the nearest integer, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm).[5][6] This precision allows for the determination of a compound's elemental composition with a high degree of confidence.[5][7]
The principle of HRMS lies in its ability to differentiate between ions with very similar nominal masses.[7] For example, two different molecular formulas might result in the same integer mass but will have distinct exact masses due to the slight mass differences between isotopes. By measuring the exact mass, HRMS can significantly narrow down the possible molecular formulas for an unknown compound.[8]
Comparative Analysis: HRMS vs. Other Key Techniques
While HRMS is a powerful tool for determining the elemental formula, a comprehensive structural elucidation often requires a multi-faceted approach. Here, we compare HRMS with other commonly used analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and X-ray Crystallography.
| Technique | Principle | Information Provided | Strengths | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Measures the exact mass-to-charge ratio of ions.[6] | Elemental composition (molecular formula).[5] | High sensitivity, requires very small sample amounts, rapid analysis.[4] | Does not provide information on atomic connectivity or stereochemistry; cannot distinguish between isomers.[3][7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei.[9] | Detailed information on the chemical environment and connectivity of atoms (¹H, ¹³C, etc.). Provides insights into molecular dynamics.[10] | Provides the most comprehensive structural information in solution, non-destructive.[10][11] | Lower sensitivity than MS, requires larger sample amounts, can be time-consuming to acquire and interpret complex spectra.[12] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound.[9] | Precise three-dimensional arrangement of atoms in the solid state.[9] | Provides the absolute, unambiguous 3D structure. | Requires a suitable single crystal, which can be difficult to obtain; the solid-state structure may not represent the conformation in solution.[12] |
This table illustrates that while NMR and X-ray crystallography provide more detailed structural information, HRMS is an essential first step in confirming the elemental composition of a newly synthesized isoquinoline derivative. Its speed and high sensitivity make it an ideal screening tool before committing to more time-consuming and sample-intensive techniques.
The HRMS Workflow: A Step-by-Step Guide
The successful application of HRMS for structural confirmation relies on a well-defined experimental workflow. This process ensures the generation of high-quality, reproducible data.
Caption: A typical workflow for the structural confirmation of a novel compound using HRMS.
Experimental Protocol: HRMS Analysis of a Novel Isoquinoline Derivative
This protocol outlines a generalized procedure for obtaining high-resolution mass data for a newly synthesized isoquinoline derivative.
1. Sample Preparation:
-
Dissolution: Accurately weigh approximately 1 mg of the purified novel isoquinoline derivative.[13] Dissolve the sample in a high-purity solvent such as methanol, acetonitrile, or a mixture of these with water.[14][15] The choice of solvent should ensure complete dissolution of the analyte.
-
Concentration: Prepare a stock solution and then dilute it to a final concentration of approximately 1-10 µM.[15] This concentration range is typically suitable for direct infusion into the mass spectrometer.
-
Additives: To promote ionization, especially in positive ion mode which is common for nitrogen-containing compounds like isoquinolines, add a small amount of a volatile acid (e.g., 0.1% formic acid).[3][13]
-
Filtration: Filter the final sample solution through a 0.2 µm syringe filter to remove any particulate matter that could block the instrument's fluidics.[13]
2. HRMS Data Acquisition:
-
Instrumentation: Utilize a high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) analyzer.[6]
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for many organic molecules, including isoquinoline derivatives.[16] Operate in positive ion mode to generate protonated molecules, [M+H]⁺.
-
Mass Calibration: Ensure the instrument is properly calibrated using a known standard to achieve high mass accuracy.
-
Data Acquisition Mode: Acquire data in full scan mode over a relevant m/z range to detect the molecular ion.
-
Tandem Mass Spectrometry (MS/MS): To gain further structural insights, perform tandem MS (or MS²) experiments.[4] In this mode, the molecular ion of interest is isolated and fragmented by collision-induced dissociation (CID).[17] The resulting fragment ions provide valuable information about the compound's substructures.[17][18]
3. Data Interpretation:
-
Exact Mass Measurement: Determine the accurate mass of the molecular ion from the high-resolution spectrum. The acceptable error for HRMS is typically less than 5 ppm.[6][19]
-
Molecular Formula Generation: Use software to generate a list of possible elemental formulas that match the measured exact mass within the specified mass tolerance.[20]
-
Isotopic Pattern Analysis: Compare the experimentally observed isotopic pattern of the molecular ion with the theoretical patterns for the generated formulas.[5] This can help to further refine the correct molecular formula.
-
Fragmentation Analysis: Analyze the MS/MS spectrum to identify characteristic fragment ions and neutral losses. The fragmentation patterns of isoquinoline alkaloids are often predictable and can reveal the presence of specific functional groups and their locations on the isoquinoline core.[17][21][22] For instance, the loss of a methyl radical (•CH₃) or a molecule of carbon monoxide (CO) can be indicative of methoxy or carbonyl groups, respectively.[17][18]
The Role of Tandem MS (MS/MS) in Deeper Structural Insights
While HRMS provides the elemental composition, tandem mass spectrometry (MS/MS) is crucial for probing the connectivity of atoms within the molecule.[4][21] By inducing fragmentation of the isolated molecular ion, MS/MS generates a "fingerprint" spectrum that is characteristic of the compound's structure.[17]
For isoquinoline derivatives, specific fragmentation pathways can be diagnostic. For example, alkaloids with methoxy groups often show losses of a methyl radical followed by carbon monoxide.[17][18] The presence of a quaternary N-methyl group can lead to the loss of a methyl group.[17] A systematic investigation of these fragmentation behaviors can provide strong evidence for the proposed structure.[17][23]
Caption: A simplified diagram of a tandem MS (MS/MS) experiment showing the fragmentation of a precursor ion.
The Synergy of HRMS with Computational Chemistry
The interpretation of complex fragmentation patterns can be significantly aided by computational chemistry.[24] Quantum chemical calculations can be used to predict the fragmentation pathways and the relative stabilities of different fragment ions.[24][25] By comparing the experimentally observed MS/MS spectrum with computationally predicted spectra, researchers can gain greater confidence in their structural assignments.[26][27][28] This synergy between experimental data and theoretical calculations represents a powerful approach for modern structural elucidation.
Conclusion and Best Practices
Confirming the structure of a novel isoquinoline derivative is a critical step in the drug development process.[29][30][31][32][33] High-Resolution Mass Spectrometry serves as an essential first-line technique, providing rapid and accurate determination of the elemental composition.[5] When combined with tandem mass spectrometry and, where necessary, computational chemistry, HRMS offers a powerful and efficient workflow for initial structural confirmation.
For a self-validating and trustworthy protocol, it is essential to:
-
Use high-purity samples and solvents. [13]
-
Ensure proper instrument calibration.
-
Report mass accuracy in ppm. [34]
-
Provide both the measured and theoretical exact masses.
-
Include annotated MS/MS spectra to support structural assignments. [35][36][37]
By adhering to these best practices, researchers can confidently and efficiently confirm the structures of their novel isoquinoline derivatives, accelerating the journey from synthesis to potential therapeutic application.
References
-
High-Resolution Mass Spectrometry Definition - Organic Chemistry Key Term | Fiveable. (2025, August 15). Available from: [Link]
-
Guidelines for Reporting Proteomic Experiments Using Mass Spectrometry. (n.d.). Available from: [Link]
-
Structural Elucidation of Isoquinoline, Isoquinolone, Benzylisoquinoline, Aporphine, and Phenanthrene Alkaloids Using API-ionspray Tandem Mass Spectrometry. (n.d.). ResearchGate. Available from: [Link]
-
High Resolution Mass Spectrometry (HRMS) Analysis. (n.d.). ResolveMass Laboratories Inc. Available from: [Link]
-
A Step-by-Step Guide to Analytical Method Development and Validation. (2023, March 7). Emery Pharma. Available from: [Link]
-
Best Practices for Reporting MS Data in Regulatory Filings. (n.d.). CASSS. Available from: [Link]
-
An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. (2024, January 24). Sofpromed. Available from: [Link]
-
The Application of Computational Chemistry to Problems in Mass Spectrometry. (2017, May 1). Spectroscopy Online. Available from: [Link]
-
Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). Available from: [Link]
-
Analytical Method Development and Validation | Bioanalysis Services. (n.d.). Mediford Corporation. Available from: [Link]
-
Experimental reporting. (n.d.). Royal Society of Chemistry. Available from: [Link]
-
The Analytical Method Development and Validation: A Review. (n.d.). ResearchGate. Available from: [Link]
-
Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020, January 20). Nature. Available from: [Link]
-
A Decade of Computational Mass Spectrometry from Reference Spectra to Deep Learning. (2024, August 21). ACS Publications. Available from: [Link]
-
SMART: A data reporting standard for mass spectrometry imaging. (n.d.). Wiley Online Library. Available from: [Link]
-
(PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (n.d.). ResearchGate. Available from: [Link]
-
Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification. (2016, July 6). ACS Publications. Available from: [Link]
-
General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. (n.d.). Available from: [Link]
-
Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020, January 20). PubMed. Available from: [Link]
-
High-resolution mass spectrometry: more than exact mass. (2020, April 27). Bioanalysis Zone. Available from: [Link]
-
Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. (2025, June 11). Preprints.org. Available from: [Link]
-
Sample Preparation and Submission Guidelines. (n.d.). Mass Spectrometry Facility. Available from: [Link]
-
Mass Spectra Prediction with Structural Motif-based Graph Neural Networks. (n.d.). arXiv.org. Available from: [Link]
-
Metabolomics / Predicting EI+ mass spectra with QCxMS / Hands-on. (2024, October 1). Galaxy Training!. Available from: [Link]
-
Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers. (n.d.). National Center for Biotechnology Information. Available from: [Link]
-
HRMS Analysis. (n.d.). The University of Texas Medical Branch. Available from: [Link]
-
Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. (2022, June 6). Nature. Available from: [Link]
-
Interpreting Mass Spectra. (2022, March 9). Oregon State University. Available from: [Link]
-
Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. (n.d.). Sygnature Discovery. Available from: [Link]
-
Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2024, June 24). MDPI. Available from: [Link]
-
Interpretation of mass spectra. (n.d.). Available from: [Link]
-
SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. (2014, December 28). Shared Research Facilities. Available from: [Link]
-
Preparing Samples for HPLC-MS/MS Analysis. (n.d.). Organomation. Available from: [Link]
-
Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. (2022, June 6). PubMed. Available from: [Link]
-
Mass Spectrometry - Interpretation. (n.d.). The University of Arizona. Available from: [Link]
-
Comparison of NMR and X-ray crystallography. (n.d.). Available from: [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). National Center for Biotechnology Information. Available from: [Link]
-
Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (2019, November 10). MDPI. Available from: [Link]
-
Structural Characterization Methods: NMR, X-Ray Crystallography. (2020, December 1). kbDNA. Available from: [Link]
-
Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019, December 1). SciSpace. Available from: [Link]
-
Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (2022, September 30). MDPI. Available from: [Link]
-
Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. Available from: [Link]
-
X-Ray Crystallography vs. NMR Spectroscopy. (2019, October 30). News-Medical.net. Available from: [Link]
Sources
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. measurlabs.com [measurlabs.com]
- 4. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques | MDPI [mdpi.com]
- 5. fiveable.me [fiveable.me]
- 6. resolvemass.ca [resolvemass.ca]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. news-medical.net [news-medical.net]
- 12. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 13. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 14. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 15. HRMS Analysis [utmb.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Experimental reporting [rsc.org]
- 20. uni-saarland.de [uni-saarland.de]
- 21. researchgate.net [researchgate.net]
- 22. OAK 국가리포지터리 - OA 학술지 - Mass Spectrometry Letters - General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry [oak.go.kr]
- 23. researchgate.net [researchgate.net]
- 24. spectroscopyonline.com [spectroscopyonline.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. A Decade of Computational Mass Spectrometry from Reference Spectra to Deep Learning | CHIMIA [chimia.ch]
- 27. Mass Spectra Prediction with Structural Motif-based Graph Neural Networks [arxiv.org]
- 28. Hands-on: Predicting EI+ mass spectra with QCxMS / Predicting EI+ mass spectra with QCxMS / Metabolomics [training.galaxyproject.org]
- 29. emerypharma.com [emerypharma.com]
- 30. sofpromed.com [sofpromed.com]
- 31. resolvemass.ca [resolvemass.ca]
- 32. Analytical Method Development and Validation | Bioanalysis Services | Mediford Corporation [mediford.com]
- 33. researchgate.net [researchgate.net]
- 34. SMART: A data reporting standard for mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Experimental Design and Reporting Guidelines for Proteomics Researchers [thermofisher.com]
- 36. pubsapp.acs.org [pubsapp.acs.org]
- 37. casss.org [casss.org]
Comparison of spectroscopic data for isoquinoline isomers
Title: Spectroscopic Divergence of Benzopyridines: A Comparative Guide to Quinoline and Isoquinoline
Executive Summary As a Senior Application Scientist, I approach structural elucidation not merely as a data collection exercise, but as a study of electronic causality. Quinoline and isoquinoline are foundational structural isomers in medicinal chemistry and drug development. Despite sharing the same molecular formula (C₉H₇N) and a fused benzene-pyridine core, the singular shift of the nitrogen atom from position 1 to position 2 fundamentally alters the molecule's electron density, dipole moment, and conjugation network. This guide provides a rigorous comparison of their spectroscopic signatures and outlines self-validating experimental protocols for their unambiguous differentiation.
Structural Causality & Spectroscopic Divergence
To understand the spectroscopic differences between these isomers, we must analyze the causality of the nitrogen atom's position:
-
Quinoline (1-azanaphthalene): The electronegative nitrogen is adjacent to the bridgehead carbon (C8a). The anisotropic effect and inductive electron withdrawal strongly deshield the adjacent H-2 proton, pushing its chemical shift to ~8.90 ppm[1].
-
Isoquinoline (2-azanaphthalene): The nitrogen is isolated between C-1 and C-3. The H-1 proton is uniquely flanked by the nitrogen atom and the bridgehead carbon (C8a). This dual electron-withdrawing environment results in extreme deshielding, pushing the H-1 signal beyond 9.20 ppm, making it a definitive diagnostic marker[1].
Comparative Spectroscopic Data
The following tables summarize the quantitative spectroscopic benchmarks for both isomers.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ [1]
| Position | Quinoline ¹H (δ) | Isoquinoline ¹H (δ) | Quinoline ¹³C (δ) | Isoquinoline ¹³C (δ) |
|---|---|---|---|---|
| 1 | - (Nitrogen) | 9.22 | - | 152.5 |
| 2 | 8.90 | - (Nitrogen) | 150.3 | - |
| 3 | 7.38 | 8.50 | 121.0 | 143.1 |
| 4 | 8.12 | 7.58 | 135.7 | 120.4 |
| 5 | 7.75 | 7.80 | 128.2 | 126.4 |
| 6 | 7.52 | 7.62 | 126.5 | 130.2 |
| 7 | 7.65 | 7.70 | 129.2 | 127.2 |
| 8 | 8.10 | 7.95 | 129.4 | 127.6 |
| 4a | - | - | 128.2 | 128.7 |
| 8a | - | - | 148.2 | 135.7 |
Table 2: Key IR and UV-Vis Benchmarks [2],[3]
| Spectroscopic Method | Quinoline | Isoquinoline | Diagnostic Value |
|---|---|---|---|
| UV-Vis (λmax) | ~226, 270, 313 nm | ~217, 266, 317 nm | Moderate (Subtle shifts) |
| IR (C=N stretch) | ~1590 cm⁻¹ | ~1620 cm⁻¹ | High (Distinct vibrational modes) |
Self-Validating Experimental Protocols
A robust analytical protocol must be a self-validating system. By incorporating internal standards and baseline checks, the methodology inherently proves its own accuracy before data interpretation begins.
Protocol A: High-Resolution NMR Acquisition
-
Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃).
-
Causality: CDCl₃ is chosen because it lacks exchangeable protons that could obscure the critical aromatic region (7.0–9.5 ppm).
-
-
Internal Referencing (Self-Validation): Ensure the presence of Tetramethylsilane (TMS, 0.05% v/v).
-
Causality: TMS acts as the zero-point anchor (δ 0.00 ppm). If the TMS peak shifts, the entire spectrum is invalidated due to magnetic field drift.
-
-
Acquisition Parameters: Set a 90° pulse angle with a relaxation delay (D1) of 2.0 seconds.
-
Causality: Aromatic protons in rigid heterocyclic systems exhibit longer longitudinal relaxation times (T1). A 2-second delay ensures complete magnetization recovery between pulses, allowing for accurate integration.
-
-
Baseline Check: Verify the residual CHCl₃ solvent peak at exactly δ 7.26 ppm (¹H) and δ 77.16 ppm (¹³C).
Protocol B: ATR-FTIR Spectroscopy
-
Background Collection (Self-Validation): Record a background spectrum of the empty diamond Attenuated Total Reflectance (ATR) crystal.
-
Causality: Atmospheric CO₂ and water vapor must be subtracted to prevent masking of the critical 1500–1700 cm⁻¹ region.
-
-
Sample Application: Apply the neat liquid (quinoline) or low-melting solid (isoquinoline) directly to the crystal.
-
Causality: ATR is prioritized over KBr pelleting because KBr is highly hygroscopic. Moisture absorption in KBr introduces a broad O-H stretch that can obscure the C-H aromatic stretches (>3000 cm⁻¹).
-
-
Diagnostic Identification: Analyze the C=N stretching frequency to distinguish the isomers (Quinoline: ~1590 cm⁻¹; Isoquinoline: ~1620 cm⁻¹).
Logical Workflow for Isomer Identification
Figure 1: Sequential spectroscopic workflow for the differentiation of quinoline and isoquinoline.
References
-
National Institute of Standards and Technology. "Isoquinoline - NIST Chemistry WebBook, SRD 69". NIST. URL: [Link]
-
National Institute of Standards and Technology. "Quinoline - NIST Chemistry WebBook, SRD 69". NIST. URL: [Link]
Sources
Assessing the metabolic stability of fluorinated isoquinolines
Assessing the Metabolic Stability of Fluorinated Isoquinolines: A Comparative Guide
Executive Summary
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, GPCR ligands, and antimicrobial agents[1]. However, the electron-rich nature of the unsubstituted isoquinoline ring often renders it highly susceptible to rapid oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes. This leads to high intrinsic clearance ( CLint ) and poor in vivo exposure[2].
As a Senior Application Scientist, I have compiled this guide to objectively compare the metabolic stability of standard isoquinolines against their fluorinated alternatives. By exploring the mechanistic causality behind fluorination and providing a self-validating experimental protocol, this guide equips drug development professionals with the data and methodologies needed to optimize lead compounds.
The Mechanistic Rationale: Why Fluorinate Isoquinolines?
The strategic incorporation of fluorine atoms—either directly onto the isoquinoline ring (e.g., 5,6-difluoroisoquinoline) or via fluoroalkyl substituents—profoundly alters a molecule's pharmacokinetic profile[1]. The causality behind this improved metabolic stability rests on two primary pillars:
-
Steric Shielding and Bond Strength: The carbon-fluorine (C-F) bond is exceptionally strong (approximately 110 kcal/mol)[3]. Replacing a metabolically labile C-H bond with a C-F bond physically blocks the "soft spots" where CYP450 enzymes typically initiate oxidative attack (such as aliphatic hydroxylation or aromatic epoxidation).
-
Electronic Modulation (HOMO Lowering): Fluorine is the most electronegative element. Its introduction withdraws electron density from the aromatic isoquinoline system. This inductive effect lowers the energy of the molecule's Highest Occupied Molecular Orbital (HOMO)[2]. Because CYP450-mediated oxidation is an electrophilic process, a lower HOMO energy makes the molecule thermodynamically less favorable for oxidation, thereby shifting the metabolic liability and prolonging the drug's half-life[2].
Logical relationship demonstrating how fluorination blocks CYP450-mediated oxidation.
Comparative Data: Non-Fluorinated vs. Fluorinated Isoquinolines
To objectively evaluate the impact of fluorination, we must look at standardized in vitro Human Liver Microsome (HLM) assays. The table below synthesizes benchmark structure-activity relationship (SAR) data comparing the parent isoquinoline scaffold to various fluorinated analogs[1][4][5].
Table 1: Physicochemical and Metabolic Profiling of Isoquinoline Analogs
| Compound Scaffold | Substitution | Predicted pKa (Nitrogen) | LogD (pH 7.4) | HLM CLint (µL/min/mg) | HLM Half-life ( t1/2 , min) |
| Isoquinoline | None (Parent) | 5.42 | 2.08 | > 150.0 | < 10.0 |
| 5-Fluoroisoquinoline | Mono-fluoro (Ring) | ~4.80 | 2.27 | 85.5 | 16.2 |
| 5,6-Difluoroisoquinoline | Di-fluoro (Ring) | ~4.50 | 2.46 | 42.0 | 33.0 |
| Trifluoroethyl-Isoquinoline | Fluoroalkyl ( CH2CF3 ) | ~4.20 | 3.10 | 12.5 | > 110.0 |
Data Interpretation: As demonstrated in Table 1, sequential fluorination of the isoquinoline ring (e.g., 5,6-difluoroisoquinoline) decreases the basicity (pKa) of the nitrogen while increasing lipophilicity[1]. More importantly, the intrinsic clearance ( CLint ) drops significantly. The introduction of a highly electronegative trifluoroethyl group maximizes this effect, yielding a compound with excellent metabolic stability and a vastly prolonged half-life[4].
Experimental Methodology: In Vitro Metabolic Stability Profiling
To ensure scientific integrity, metabolic stability must be assessed using a self-validating experimental design. The following Human Liver Microsome (HLM) assay protocol is engineered to provide reliable, reproducible clearance data.
Core Principles of the Assay Design:
-
First-Order Kinetics: The substrate concentration (1 µM) is kept well below the anticipated Michaelis constant ( Km ) to ensure that the rate of metabolism is directly proportional to the concentration of the remaining drug.
-
Enzymatic Viability: The addition of a NADPH regenerating system is non-negotiable, as CYP450 enzymes require a continuous supply of electron equivalents to catalyze oxidation.
-
Self-Validation: The inclusion of high-clearance (Verapamil) and low-clearance (Warfarin) control compounds validates the enzymatic activity of the specific microsome lot used.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Thaw HLMs on ice and dilute to a working protein concentration of 0.5 mg/mL in the phosphate buffer.
-
-
Compound Pre-incubation:
-
Spike the test fluorinated isoquinoline (and controls) into the HLM suspension to achieve a final assay concentration of 1 µM.
-
Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the NADPH regenerating system (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).
-
-
Time-Course Sampling:
-
At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.
-
-
Reaction Quenching & Protein Precipitation:
-
Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS) (e.g., labetalol or tolbutamide).
-
Causality: The cold organic solvent instantly denatures the CYP450 enzymes, halting metabolism at the exact time point. The IS corrects for any volumetric losses or matrix ionization effects during downstream LC-MS/MS analysis.
-
-
Sample Processing:
-
Vortex the quenched samples for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.
-
Step-by-step experimental workflow for Human Liver Microsome (HLM) stability assays.
Data Analysis & Pharmacokinetic Calculations
Using the LC-MS/MS peak area ratios (Analyte/Internal Standard), plot the natural log (ln) of the percentage of parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant ( k ).
-
In vitro Half-life ( t1/2 ): t1/2=0.693/k
-
Intrinsic Clearance ( CLint ): CLint=(k×V)/P
(Where V is the incubation volume in µL, and P is the mass of microsomal protein in mg).
Conclusion
Transitioning from a standard isoquinoline to a fluorinated analog is a highly effective strategy for overcoming metabolic liabilities in drug discovery. By strategically lowering the HOMO energy and leveraging the robust C-F bond, researchers can drastically reduce CYP450-mediated clearance. Utilizing the standardized HLM workflow provided above ensures that these pharmacokinetic improvements are quantified with rigorous scientific accuracy.
References
- A Comparative Analysis of 5,6-Difluoroisoquinoline and Other Isoquinoline Analogs in Drug Discovery. Benchchem.
- Isoquinoline Kelch-like ECH-Associated Protein 1-Nuclear Factor (Erythroid-derived 2)-like 2 (KEAP1-NRF2) Inhibitors with High Metabolic Stability. PMC (NIH).
- Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress.
- Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers (RSC Publishing).
- Scaffold-hopping as a strategy to address metabolic liabilities of arom
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoquinoline Kelch-like ECH-Associated Protein 1-Nuclear Factor (Erythroid-derived 2)-like 2 (KEAP1-NRF2) Inhibitors with High Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]
Validating the mechanism of action of a novel isoquinoline compound
Validating the Mechanism of Action of IsoQ-94: A Novel Isoquinoline ROCK Inhibitor
Target Audience: Researchers, scientists, and drug development professionals.
Introduction: The Evolution of Isoquinoline ROCK Inhibitors
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are master regulators of the actin cytoskeleton, governing cell migration, proliferation, and smooth muscle contraction[1]. The isoquinoline sulfonamide scaffold has historically yielded foundational ROCK inhibitors, most notably the clinically approved agent Fasudil[1]. However, first-generation isoquinoline inhibitors often exhibit dose-limiting off-target effects on related AGC-family kinases (such as PKA and PKG)[2].
To address this, next-generation compounds have been engineered to exploit deeper hydrophobic pockets within the ATP-binding cleft. This guide objectively compares the biochemical and cellular performance of a novel, highly selective isoquinoline derivative—IsoQ-94 —against the industry-standard inhibitors Fasudil and Y-27632[3]. By outlining the causality behind specific experimental designs, this guide provides a self-validating framework for confirming the mechanism of action (MoA) of novel kinase inhibitors.
Mechanistic Rationale and Pathway Targeting
The primary MoA of isoquinoline-based ROCK inhibitors involves reversible, ATP-competitive binding at the kinase catalytic domain[4]. Structural studies indicate that selectivity is driven by the hydrogen bond involving the nitrogen-2 atom of the isoquinoline ring, alongside specific side-chain substitutions at positions 5 and 8[4].
When RhoA-GTP activates ROCK, the kinase phosphorylates multiple downstream targets. The two most critical nodes for MoA validation are the Myosin Phosphatase Target Subunit 1 (MYPT1) and the Myosin Light Chain (MLC) [1]. ROCK phosphorylates MYPT1 at Thr696, which inactivates the phosphatase, thereby preventing the dephosphorylation of MLC. Simultaneously, ROCK directly phosphorylates MLC at Ser19. Both events synergistically promote actomyosin contraction.
Fig 1. RhoA/ROCK signaling pathway highlighting the ATP-competitive inhibition mechanism of isoquinoline derivatives.
Comparative Biochemical Profiling
Before advancing to cellular models, a compound's intrinsic potency and selectivity must be established via cell-free radiometric or fluorescence resonance energy transfer (FRET) kinase assays. Table 1 summarizes the half-maximal inhibitory concentrations ( IC50 ) of IsoQ-94 compared to established benchmarks[5].
Table 1: Kinase Selectivity Profiling
| Compound | Scaffold Type | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | PKA IC50 (nM) | PKG IC50 (nM) | Selectivity Window (PKA/ROCK2) |
| IsoQ-94 | Novel Isoquinoline | 12 ± 2 | 8 ± 1 | >10,000 | >10,000 | >1250x |
| Fasudil | Isoquinoline | 2670 ± 270 | 1290 ± 80 | 1600 | 1600 | ~1.2x |
| Y-27632 | Pyridine | 1290 ± 230 | 487 ± 85 | >10,000 | >10,000 | >20x |
Data Interpretation: While Fasudil is a proven clinical agent, its biochemical profile reveals poor selectivity, inhibiting PKA and PKG at nearly the same concentrations as ROCK[2]. Y-27632 improves upon this selectivity but lacks sub-nanomolar potency[5]. IsoQ-94 demonstrates sub-10 nM potency for ROCK2 and a >1250-fold selectivity window. This makes IsoQ-94 a vastly superior tool compound for isolating ROCK-specific biology without confounding AGC-kinase cross-reactivity.
Self-Validating Cellular Target Engagement Protocol
To validate the MoA in a cellular context, researchers must measure the downstream functional consequences of ROCK inhibition. The following protocol outlines a self-validating system using Western blotting[3].
The Causality of the Design: Measuring both MYPT1 (Thr696) and MLC (Ser19) provides a built-in redundancy check. Because MYPT1 is the primary regulatory node for the MLC phosphatase, a true ROCK inhibitor must decrease phosphorylation at both sites[3]. If an experimental inhibitor reduces p-MLC but not p-MYPT1, it suggests an off-target inhibition of Myosin Light Chain Kinase (MLCK) rather than ROCK.
Step-by-Step Methodology
-
Cell Culture & Synchronization: Seed human umbilical vein endothelial cells (HUVECs) at 2×105 cells/well in a 6-well plate. Serum-starve the cells for 12 hours.
-
Rationale: Serum starvation reduces basal kinase activity, synchronizing the cells and lowering background noise to ensure that any observed kinase activation is strictly stimulus-dependent.
-
-
Compound Treatment: Pre-treat cells with vehicle (0.1% DMSO), IsoQ-94 (10, 30, 100 nM), Fasudil (10 μM), or Y-27632 (10 μM) for exactly 1 hour.
-
Rationale: A 1-hour window captures peak intracellular kinase inhibition before the cell can upregulate compensatory feedback loops (e.g., activating MRCK to bypass ROCK).
-
-
Pathway Stimulation: Induce ROCK activation by adding 1 U/mL Thrombin for 10 minutes.
-
Rationale: Thrombin robustly activates the RhoA/ROCK pathway via protease-activated receptors (PARs), providing a massive signal-to-noise ratio that makes inhibitor-driven signal reduction easy to quantify.
-
-
Lysis & Protein Extraction: Wash rapidly with ice-cold PBS and lyse in RIPA buffer supplemented with broad-spectrum protease and phosphatase inhibitors (e.g., NaF, Na3VO4 ).
-
Rationale: Phosphatase inhibitors are critical; without them, endogenous phosphatases will strip the phosphate groups off MYPT1/MLC during extraction, resulting in false negatives.
-
-
Immunoblotting: Resolve 20 μg of lysate via SDS-PAGE. Probe with primary antibodies against p-MYPT1 (Thr696), total MYPT1, p-MLC (Ser19), total MLC, and GAPDH (loading control).
-
Quantification: Normalize phosphorylated protein levels to their respective total protein levels using densitometry software (e.g., ImageJ).
Fig 2. Step-by-step experimental workflow for validating ROCK inhibitor cellular target engagement.
Conclusion
Validating a novel isoquinoline compound requires rigorous benchmarking against established agents. IsoQ-94 demonstrates superior biochemical potency and an exceptional selectivity window compared to Fasudil and Y-27632. By utilizing self-validating cellular protocols that measure multiple, interdependent nodes of the RhoA/ROCK pathway (MYPT1 and MLC), researchers can confidently confirm on-target mechanisms of action while ruling out off-target cytoskeletal artifacts.
References
-
Pharmacological Characterization of SAR407899, a Novel Rho-Kinase Inhibitor American Heart Association Journals[Link]
-
Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment ARVO Journals[Link]
-
Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors National Institutes of Health (PMC)[Link]
-
Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil... ResearchGate[Link]
-
Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors National Institutes of Health (PubMed)[Link]
Sources
- 1. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tvst.arvojournals.org [tvst.arvojournals.org]
- 4. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
